molecular formula C21H27NO B3329504 (+/-)-Methadone-D3 CAS No. 60263-63-0

(+/-)-Methadone-D3

Cat. No.: B3329504
CAS No.: 60263-63-0
M. Wt: 312.5 g/mol
InChI Key: USSIQXCVUWKGNF-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Methadone-D3 is a useful research compound. Its molecular formula is C21H27NO and its molecular weight is 312.5 g/mol. The purity is usually 95%.
The exact mass of the compound (+/-)-Methadone-D3 is 312.228094723 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (+/-)-Methadone-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Methadone-D3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIQXCVUWKGNF-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662067
Record name 6-(Dimethylamino)-4,4-diphenyl(1,1,1-~2~H_3_)heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60263-63-0
Record name 6-(Dimethylamino)-4,4-diphenyl(1,1,1-~2~H_3_)heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision in Potency: Isotopic Purity Specifications for Methadone-D3 Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In regulated bioanalysis, the Internal Standard (IS) is the metrological anchor of the assay. For Methadone quantification via LC-MS/MS, Methadone-D3 is the industry standard. However, not all deuterated standards are created equal.[1] A common failure mode in opioid assays is the "Silent Error" caused by isotopic impurity—specifically, the presence of unlabeled (D0) methadone within the D3 standard.

This guide defines the critical purity specifications required to prevent assay bias, details the structural physics of the D3 label, and provides a self-validating protocol for lot acceptance. It is designed for senior scientists who must ensure their data stands up to FDA M10 and CLSI C62-A scrutiny.

The Physics of Purity: Why "Chemical Purity" is Insufficient

A Certificate of Analysis (CoA) often lists "Chemical Purity" (e.g., >99%) and "Isotopic Purity" (e.g., >99.5%). These are distinct parameters with vastly different impacts on data integrity.

The "D0 Contribution" Phenomenon

Chemical purity refers to the absence of other molecules (e.g., synthesis precursors). Isotopic purity refers to the distribution of isotopologues (D0, D1, D2, D3, D4).

  • The Danger: If your Methadone-D3 standard contains 0.5% native Methadone (D0), spiking this IS into a "Blank" sample will result in a detectable signal in the analyte channel.

  • The Consequence: This artificially elevates the intercept of your calibration curve. At the Lower Limit of Quantitation (LLOQ), this interference can cause the assay to fail accuracy criteria (bias > ±20%), as the "background" signal from the IS overwhelms the low-level analyte signal.

Structural Integrity & Fragmentation Logic

For Methadone-D3 to function correctly, the deuterium label must be located on a part of the molecule that is retained during Mass Spectrometry fragmentation.

  • Methadone MW: 309.4 g/mol (Protonated precursor m/z 310.2)

  • Primary Transition: m/z 310.2

    
     265.1 (Loss of dimethylamine, neutral loss of 45 Da).
    

The Critical Specification: The label must be 1,1,1-d3-heptanone (label on the terminal methyl of the ketone chain).

  • Correct Labeling: Precursor m/z 313.2

    
     Product m/z 268.1. The label is on the fragment that remains.
    
  • Incorrect Labeling (Hypothetical): If the label were on the N-methyl group (N-CD3), the fragmentation would lose the labeled neutral group (loss of 48 Da), resulting in a product ion of m/z 265.1. This would cause the IS to appear in the native analyte channel, rendering it useless.

Core Specifications: The "Golden Standard"

When sourcing Methadone-D3, the following specifications are non-negotiable for regulated clinical or forensic toxicology.

ParameterSpecificationRationale
Chemical Purity

98.0%
Prevents non-specific column fouling and ionization suppression.
Isotopic Purity

99.5%
Ensures the vast majority of the IS mass contributes to the correct m/z 313 channel.
D0 Contribution < 0.1% CRITICAL. Limits interference in the analyte channel. 0.1% is the threshold where LLOQ interference becomes negligible for most high-sensitivity assays.
Label Position 1,1,1-d3 (Heptanone chain)Ensures label retention during the primary m/z 310

265 transition.
Form Hydrochloride Salt (Solid or Solution)Free base is unstable and prone to adsorption; HCl salt is preferred for solubility and stability.

Impact on Bioanalytical Validation (FDA/CLSI)

Regulatory bodies set strict limits on how much an IS can interfere with the analyte.

FDA M10 & CLSI C62-A Limits
  • Interference in Blank: The signal in the analyte channel (caused by the IS) must be < 20% of the LLOQ response .

  • Interference in IS: The signal in the IS channel (caused by high-concentration analyte) must be < 5% of the IS response .[2]

The Mathematical Impact

If you spike IS at 100 ng/mL and it has 0.5% D0 impurity:



If your assay's LLOQ is 1.0 ng/mL, you now have a background signal equal to 50% of your LLOQ . This fails the FDA requirement (<20%). You would be forced to raise your LLOQ to >2.5 ng/mL, sacrificing sensitivity due to poor IS quality.

Experimental Protocol: Lot Acceptance Testing (LAT)

Do not assume a CoA is accurate. Perform this "Self-Validating" protocol upon receipt of any new Methadone-D3 lot.

Workflow Diagram

LAT_Workflow cluster_MS Mass Spectrometry Validation Start New Methadone-D3 Lot Arrival Solubility Step 1: Solubility Check (Visual Inspection in MeOH) Start->Solubility Scan Step 2: Q1 Full Scan (Check Isotopic Distribution) Solubility->Scan ZeroAnalyte Step 3: Zero-Analyte Injection (Inject Pure IS -> Monitor 310->265) Scan->ZeroAnalyte ZeroIS Step 4: Zero-IS Injection (Inject ULOQ Analyte -> Monitor 313->268) ZeroAnalyte->ZeroIS Calc Calculate % Interference ZeroIS->Calc Decision Decision Gate Calc->Decision Pass Lot Accepted Release for Validation Decision->Pass <20% LLOQ Fail Lot Rejected Contact Vendor Decision->Fail >20% LLOQ

Caption: Lot Acceptance Testing (LAT) workflow for verifying Methadone-D3 isotopic purity before method validation.

Detailed Methodology
Step 1: The "Zero-Analyte" Test (IS Purity Check)

Objective: Quantify the D0 impurity in the new IS lot.

  • Prepare a "Double Blank" (Mobile Phase only).

  • Prepare a "Zero Sample" (Blank Matrix + IS at working concentration ).

  • Inject the Zero Sample (n=3).

  • Monitor the Analyte Transition (m/z 310.2

    
     265.1).
    
  • Calculation:

    
    
    
  • Acceptance: Must be < 20% (ideally < 10% for robust assays).

Step 2: The "Zero-IS" Test (Cross-Talk Check)

Objective: Ensure high concentrations of native Methadone do not contribute to the IS signal (rare for D3, but possible via M+3 isotopes).

  • Prepare a sample containing Analyte at ULOQ (Upper Limit of Quantitation) without IS.

  • Inject (n=3).

  • Monitor the IS Transition (m/z 313.2

    
     268.1).
    
  • Acceptance: Signal must be < 5% of the typical IS response.

Troubleshooting & Best Practices

Deuterium Isotope Effect (Retention Time Shift)

Deuterium is slightly more hydrophilic than Hydrogen.

  • Observation: Methadone-D3 may elute 0.05 – 0.1 minutes earlier than native Methadone on C18 columns.

  • Impact: This is generally acceptable.[3] However, if the shift is too large, the IS may not experience the exact same matrix suppression as the analyte.

  • Mitigation: Use high-efficiency columns (e.g., sub-2

    
    m particles) and ensure the shift is consistent. If the shift > 0.2 min, check if the column is overloaded or if the gradient is too shallow.
    
Proton/Deuterium Exchange

While the C-D bonds on the heptanone chain are stable, exposure to extreme pH can facilitate exchange.

  • Storage: Store stock solutions in Methanol at -20°C.

  • Processing: Avoid highly acidic or basic reconstitution solvents for prolonged periods (>24 hours) before injection.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link

  • CLSI. (2014).[4] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. Clinical and Laboratory Standards Institute.[4] Link

  • Cerilliant. (2024). Methadone-D3 Certified Reference Material Certificate of Analysis. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Wang, S. (2014).[4] Mass Spectrometry for the Clinical Laboratory. Academic Press. (Chapter on Internal Standard Selection).

Sources

Methodological & Application

LC-MS/MS protocol for Methadone quantification using Methadone-D3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Methadone in Human Plasma

Introduction & Scientific Context

Methadone is a synthetic opioid agonist widely utilized for chronic pain management and opioid maintenance therapy (OMT).[1] Due to its long and variable half-life (15–60 hours) and narrow therapeutic index, Therapeutic Drug Monitoring (TDM) is critical to prevent toxicity while ensuring efficacy.

While immunoassays offer speed, they suffer from cross-reactivity and lack the sensitivity required for low-level pharmacokinetic (PK) profiling. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification due to its specificity and ability to distinguish the parent drug from its primary metabolite, EDDP.

The Role of Methadone-D3 (Internal Standard): This protocol utilizes Methadone-D3 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated analog is not merely a formality; it is a mechanistic requirement to compensate for matrix effects (ion suppression/enhancement) in Electrospray Ionization (ESI). Because Methadone-D3 co-elutes with the analyte, it experiences the exact same ionization environment, correcting for variability in extraction recovery and MS response.

Materials & Reagents

  • Analytes: Methadone HCl, Methadone-D3 (IS).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents (LC-MS Grade): Water, Acetonitrile (ACN), Methanol (MeOH).

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

  • Column: C18 Phase (e.g., Phenomenex Kinetex 2.6µm C18, 50 x 2.1 mm or Waters ACQUITY BEH C18).

Experimental Protocol

Sample Preparation: Protein Precipitation (PPT)

We utilize a "Crash and Shoot" methodology optimized for high throughput. Liquid-Liquid Extraction (LLE) provides cleaner extracts but is unnecessary for modern triple quadrupoles unless sensitivity requirements are sub-0.1 ng/mL.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Spike: Add 20 µL of Methadone-D3 Working Solution (e.g., 500 ng/mL in 50:50 MeOH:Water). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Scientific Note: The acid helps disrupt protein binding (Methadone is ~85-90% protein-bound, primarily to alpha-1-acid glycoprotein).

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (0.1% FA).

    • Why dilute? Injecting pure ACN can cause "solvent effects" (peak fronting) on aqueous mobile phases. Diluting with water focuses the analyte on the column head.

LC-MS/MS Workflow Diagram

The following diagram illustrates the logical flow of the sample through the analytical system, highlighting critical decision points.

G Sample Patient Plasma (100 µL) Spike Spike IS (Methadone-D3) Sample->Spike Internal Std PPT Protein PPT (ACN + 0.1% FA) Spike->PPT Denaturation Centrifuge Centrifuge 10k x g PPT->Centrifuge Phase Sep Supernatant Supernatant Dilution (1:1 H2O) Centrifuge->Supernatant Extract LC LC Separation (C18 Column) Supernatant->LC Injection ESI ESI Source (Positive Mode) LC->ESI Elution MS MS/MS Detection (MRM Mode) ESI->MS Ionization

Figure 1: End-to-end workflow for Methadone quantification via Protein Precipitation and LC-MS/MS.

Instrument Conditions

Liquid Chromatography (LC)
  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold (Load)
0.50 5 Desalting
3.00 95 Elution Ramp
4.00 95 Column Wash
4.10 5 Return to Initial

| 6.00 | 5 | Re-equilibration |

Mass Spectrometry (MS/MS)
  • Ionization: ESI Positive (+).

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

  • Capillary Voltage: 3.0 - 4.5 kV (System Dependent).

MRM Transitions Table:

Analyte Precursor Ion (m/z) Product Ion (m/z) Type Collision Energy (eV)*
Methadone 310.2 265.1 Quantifier 15 - 25
Methadone 310.2 105.1 Qualifier 30 - 40

| Methadone-D3 | 313.2 | 268.1** | Quantifier (IS) | 15 - 25 |

*Technical Note on D3 Transitions: The transition 313.2 -> 268.1 assumes the deuterium label is located on the structure such that it is retained after the loss of the dimethylamine group. If your specific D3 standard is labeled on the dimethylamine group, the fragment will shift to 265.1. Always verify the label position on your Certificate of Analysis.

Method Validation (Self-Validating Systems)

To ensure the "Trustworthiness" of this protocol, the following validation parameters must be established in accordance with FDA Bioanalytical Method Validation Guidelines (2018) .

Linearity & Sensitivity
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • LLOQ: 1.0 ng/mL (Signal-to-Noise > 10:1).

  • Curve Fit: Linear regression with 1/x² weighting. (Methadone has a wide dynamic range; weighting is crucial to accurate low-end quantification).

Quality Control (QC) Strategy

Run these samples in every batch to validate system performance:

  • QC-Low: 3 ng/mL (3x LLOQ).

  • QC-Mid: 400 ng/mL.

  • QC-High: 800 ng/mL.

  • Acceptance: ±15% deviation from nominal value.

Troubleshooting & Common Pitfalls
  • Carryover: Methadone is hydrophobic and "sticky." If you see peaks in your blank after a high standard, increase the needle wash volume (using 50:50 ACN:MeOH:Isopropanol).

  • Isobaric Interference: Ensure separation from EDDP (Metabolite). While EDDP has a different mass (278.2), in-source fragmentation can sometimes complicate spectra. Good chromatography (retention time separation) is the primary defense.

  • Ion Suppression: If IS response drops significantly in patient samples compared to standards, check for phospholipid buildup on the column. Consider a "divert valve" to send the first 1 minute of flow to waste.

References

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Methadone and Metabolites. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). [Link][3][4]

  • Washington State Patrol Toxicology Laboratory. Confirmation of Methadone by LC-MS/MS. [Link]

Sources

Application Notes and Protocols: Preparation of (+/-)-Methadone-D3 Internal Standard Working Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of quantitative analysis, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard (IS) is paramount for achieving accurate and reproducible results.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls.[1] Its purpose is to correct for variations that can occur during sample preparation and instrumental analysis.[3] For the quantification of methadone, a synthetic opioid used in pain management and addiction treatment, a deuterated analog such as (+/-)-Methadone-D3 serves as an ideal internal standard.[4][5][6]

The structural similarity between (+/-)-Methadone-D3 and the target analyte, methadone, ensures that they exhibit comparable behavior during extraction, derivatization, and chromatographic separation.[1][3] However, the difference in mass due to the deuterium labeling allows for their distinct detection by a mass spectrometer, enabling the analyte's concentration to be determined relative to the constant concentration of the internal standard. This ratiometric approach significantly enhances the precision and accuracy of the quantification by mitigating the effects of sample loss, injection volume variability, and ion suppression in the MS source.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the meticulous preparation of (+/-)-Methadone-D3 internal standard working solutions. The protocols outlined herein are designed to ensure the integrity, accuracy, and stability of the prepared solutions, which are critical for the validation and routine use of bioanalytical methods.

Pre-Protocol Considerations: Safety and Handling

Before commencing any laboratory procedures, it is imperative to review the Safety Data Sheet (SDS) for (+/-)-Methadone-D3 and all solvents used. (+/-)-Methadone-D3 is a regulated substance and should be handled with appropriate care in a controlled laboratory environment.[6][7] The primary solvent, methanol, is a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[8]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation: All handling of solid (+/-)-Methadone-D3 and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Waste Disposal: Dispose of all chemical waste, including empty containers and used pipette tips, in accordance with institutional and local regulations for hazardous materials.

  • Accidental Exposure: In case of skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[9]

Materials and Equipment

Reagents
  • (+/-)-Methadone-D3 powder (CRM - Certified Reference Material preferred)[7]

  • Methanol (HPLC or LC-MS grade), anhydrous

Equipment
  • Analytical balance (4 or 5 decimal places)

  • Calibrated volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated positive displacement or air displacement pipettes with appropriate tips

  • Amber glass vials with PTFE-lined screw caps for storage

  • Vortex mixer

  • Ultrasonic bath

Experimental Protocols: Preparation of Working Solutions

The preparation of internal standard working solutions involves a systematic process of creating a concentrated stock solution followed by serial dilutions to achieve the desired final concentrations. This approach is recommended when working with a wide range of concentrations.[10]

Protocol 1: Preparation of the Primary Stock Solution (e.g., 1 mg/mL)

The primary stock solution is the foundation of all subsequent working solutions. Its accurate preparation is critical for the entire analytical method.

Step-by-Step Methodology:

  • Equilibration: Allow the vial containing the (+/-)-Methadone-D3 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of (+/-)-Methadone-D3 powder (e.g., 10 mg) using an analytical balance.[11] The use of a certified reference material is highly recommended to ensure the purity and identity of the standard.[7]

  • Dissolution: Quantitatively transfer the weighed powder to a clean, dry volumetric flask of appropriate size (e.g., a 10 mL Class A volumetric flask for a 1 mg/mL solution).

  • Solvent Addition: Add a small volume of methanol (approximately half the flask volume) to dissolve the powder.[11] Methanol is a common solvent for methadone and its deuterated analogs.[4][7][12]

  • Mixing: Gently swirl the flask to facilitate dissolution. If necessary, use a vortex mixer or an ultrasonic bath for a short period to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, carefully add methanol to the calibration mark of the volumetric flask.[11] Use a pipette for the final addition to ensure accuracy.

  • Homogenization: Cap the flask securely and invert it multiple times (at least 10-15 times) to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the primary stock solution at -20°C for long-term stability.[7] Methadone solutions have been shown to be stable for extended periods when stored at appropriate temperatures.[13][14]

Protocol 2: Preparation of Intermediate and Working Solutions by Serial Dilution

Working solutions are prepared by serially diluting the primary stock solution to the desired concentrations. This method is efficient and minimizes weighing errors.[10][15]

Step-by-Step Methodology:

  • Equilibration of Stock Solution: Before use, allow the primary stock solution to equilibrate to room temperature.

  • First Intermediate Solution (e.g., 100 µg/mL):

    • Using a calibrated pipette, transfer 1 mL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with methanol.

    • Cap and invert the flask to ensure thorough mixing.

    • Transfer to a labeled amber vial and store appropriately.

  • Second Intermediate Solution (e.g., 10 µg/mL):

    • Transfer 1 mL of the 100 µg/mL intermediate solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with methanol.

    • Mix thoroughly and store in a labeled amber vial.

  • Final Working Solution (e.g., 1 µg/mL):

    • Transfer 1 mL of the 10 µg/mL intermediate solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with methanol.

    • Mix thoroughly and transfer to a labeled amber vial for routine use.

This final working solution can then be used to spike into analytical samples. The concentration of the final working solution should be chosen to be similar to the expected concentration of the analyte in the samples.[1]

Data Presentation: Dilution Scheme

The following table summarizes a typical serial dilution scheme for the preparation of (+/-)-Methadone-D3 working solutions.

Solution NameStarting SolutionVolume of Starting Solution (mL)Final Volume (mL)Final Concentration (µg/mL)
Primary Stock(+/-)-Methadone-D3 Powder10 mg (weighed)101000
Intermediate 1Primary Stock110100
Intermediate 2Intermediate 111010
Working SolutionIntermediate 21101

Visualization of the Workflow

The following diagram illustrates the workflow for the preparation of (+/-)-Methadone-D3 internal standard working solutions.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Intermediate & Working Solutions cluster_2 Storage A 1. Weigh (+/-)-Methadone-D3 Powder B 2. Quantitatively Transfer to Volumetric Flask A->B C 3. Add Methanol and Dissolve B->C D 4. Dilute to Volume with Methanol C->D E 5. Homogenize and Transfer to Storage Vial D->E F 6. Prepare Intermediate Solution 1 (e.g., 100 µg/mL) E->F Use Primary Stock G 7. Prepare Intermediate Solution 2 (e.g., 10 µg/mL) F->G H 8. Prepare Final Working Solution (e.g., 1 µg/mL) G->H I Store all solutions at -20°C in amber vials H->I

Caption: Workflow for the preparation of (+/-)-Methadone-D3 internal standard working solutions.

Quality Control and Best Practices

To ensure the integrity and accuracy of the prepared solutions, the following best practices should be adhered to:

  • Documentation: Meticulously document all steps of the preparation process, including the lot number of the standard, the exact weight, final volumes, preparation dates, and the identity of the person who prepared the solutions.[16]

  • Glassware Cleanliness: Ensure all glassware is scrupulously clean and dry before use to prevent contamination.[11]

  • Calibration: Use only calibrated balances and pipettes. Regular verification of calibration is essential.

  • Solvent Purity: Use high-purity solvents (HPLC or LC-MS grade) to avoid introducing interfering substances.

  • Stability: The stability of the solutions should be periodically verified, especially for long-term storage.[17] This can be done by comparing the response of an aged solution to a freshly prepared one. Methadone solutions have demonstrated good stability under appropriate storage conditions.[13][14]

  • Avoid Cross-Contamination: Use fresh pipette tips for each transfer to prevent cross-contamination between solutions of different concentrations.

Conclusion

The accurate preparation of (+/-)-Methadone-D3 internal standard working solutions is a fundamental prerequisite for reliable quantitative bioanalysis of methadone. By following the detailed protocols and best practices outlined in these application notes, researchers can ensure the integrity of their analytical standards, leading to high-quality, reproducible data. Adherence to safety guidelines, proper documentation, and quality control measures are integral to the entire process and contribute to the overall validity of the analytical method.

References

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Institutes of Health. [Link]

  • Standardizing Analytical Methods. Saylor Academy. [Link]

  • Preparation, Characterization and Dermal Delivery of Methadone. National Institutes of Health. [Link]

  • Chemical stability of morphine and methadone, and of methadone in combination with acepromazine, medetomidine or xylazine, during prolonged storage in syringes. ResearchOnline@JCU. [Link]

  • Chemical stability of methadone concentrate and powder diluted in orange-flavored drink. American Journal of Health-System Pharmacy. [Link]

  • How To Make A Standard Solution. The Chemistry Blog. [Link]

  • Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. National Institutes of Health. [Link]

  • Chemical structure of methadone, EDDP and internal standards. ResearchGate. [Link]

  • Methadone by LCMSMS. Washington State Patrol. [Link]

  • Structures of methadone, internal standard: d9-methadone and EDDP. ResearchGate. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]

  • Synthesis and applications of deuterated methadone and metabolites to biotransformation and disposition studies. UBC Theses and Dissertations. [Link]

  • Methadone hydrochloride | Solubility of Things. Solubility of Things. [Link]

  • When Should an Internal Standard be Used?. LCGC International. [Link]

  • Summary of the solubility of methadone hydrochloride and free base in neat solvents at 32 ± 1. ResearchGate. [Link]

  • Internal Standards: Strategies From the Frontline. Separation Science. [Link]

  • Standard Solution Preparation: A Comprehensive Guide. A&D Weighing. [Link]

  • Methadone hydrochloride Injection. Viatris. [Link]

  • Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]

  • SAFETY DATA SHEET - Methadone Hydrochloride Injection, USP. Covetrus. [Link]

Sources

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Methadone-D3 from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The quantification of Methadone in human plasma is a critical workflow in forensic toxicology and pain management compliance monitoring. While Solid Phase Extraction (SPE) offers automation, Liquid-Liquid Extraction (LLE) remains the "gold standard" for cost-efficiency and robustness when analyzing basic lipophilic drugs.

This protocol details the extraction of Methadone and its deuterated internal standard, Methadone-D3, from plasma. Unlike generic "dilute-and-shoot" methods, this LLE workflow is designed to aggressively remove phospholipids and proteins, minimizing ion suppression in downstream LC-MS/MS analysis.

Target Audience: Bioanalytical Scientists, Forensic Toxicologists, and Clinical Chemists.

The Chemical Basis of Extraction (Expertise Pillar)

To design a robust extraction, one must understand the analyte's physicochemical behavior. Methadone is a basic drug with a pKa of approximately 8.9 – 9.2 [1, 2].

The pH-Partition Hypothesis

In plasma (pH ~7.4), Methadone exists primarily in its ionized (protonated) form, which is water-soluble and lipophobic. To extract it into an organic solvent, we must suppress ionization by adjusting the sample pH to at least 2 units above the pKa.

  • Target pH: > 10.0

  • Mechanism: At pH 10+, the equilibrium shifts, converting Methadone into its free base form. This uncharged species is highly soluble in non-polar organic solvents (e.g., 1-chlorobutane or hexane) but insoluble in the aqueous plasma phase.

Diagram 1: Chemical Equilibrium & Extraction Logic

The following diagram illustrates the physicochemical shift required for successful extraction.

MethadoneExtraction Plasma Plasma Sample (pH 7.4) Methadone_Ion Methadone (Ionized) Water Soluble Plasma->Methadone_Ion Initial State Buffer Add Buffer (pH > 10) Methadone_Ion->Buffer Alkalinization Methadone_Base Methadone (Free Base) Lipophilic Buffer->Methadone_Base Deprotonation Solvent Organic Solvent (1-Chlorobutane) Methadone_Base->Solvent Partitioning Extraction Phase Separation Solvent->Extraction Agitation

Caption: Mechanism of pH-dependent phase transfer. Alkalinization converts Methadone to its free base, enabling solvation in the organic layer.

Materials and Reagents

  • Analyte: Methadone HCl standard.[1][2][3]

  • Internal Standard (IS): Methadone-D3 (Deuterated analog).

  • Matrix: Drug-free human plasma (EDTA or Heparin).

  • Extraction Solvent: 1-Chlorobutane (HPLC Grade).

    • Note: 1-Chlorobutane is preferred over Ethyl Acetate for basic drugs as it extracts fewer polar matrix interferences, resulting in a cleaner baseline [3].

  • pH Adjustment Buffer: 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 10.0) OR Ammonium Hydroxide (concentrated).

  • Reconstitution Solvent: 90:10 Water:Acetonitrile (v/v) + 0.1% Formic Acid.

Step-by-Step Extraction Protocol

This protocol is designed for a 200 µL sample volume, scalable based on sensitivity requirements.

Phase A: Sample Pre-Treatment
  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube or a 12x75 mm glass tube.

  • Internal Standard Spike: Add 20 µL of Methadone-D3 working solution (e.g., 100 ng/mL).

    • Critical: Vortex gently for 10 seconds to equilibrate the IS with the plasma proteins. This ensures the IS tracks the analyte through any binding losses.

  • Alkalinization: Add 200 µL of 0.1 M Carbonate Buffer (pH 10).

    • Check: The mixture should be cloudy but homogenous. The high pH is vital to "unlock" the methadone from the aqueous phase.

Phase B: Liquid-Liquid Extraction
  • Solvent Addition: Add 1.0 mL of 1-Chlorobutane.

  • Agitation: Cap tubes tightly. Vortex vigorously for 2 minutes or use a mechanical shaker for 10 minutes.

    • Why? LLE relies on surface area contact between the two immiscible liquids. Insufficient shaking leads to poor recovery.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes .

    • Result: You will see three layers: a pellet (proteins/debris), a bottom aqueous layer (plasma waste), and a top organic layer (containing Methadone).

Phase C: Recovery & Reconstitution
  • Transfer: Carefully transfer 800 µL of the top organic layer (supernatant) to a clean glass tube or 96-well plate.

    • Caution: Do not disturb the interface. It is better to leave some organic solvent behind than to contaminate the sample with plasma.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C .

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

    • Tip: Vortex for 1 minute to ensure all dried residue on the tube walls is solubilized.

Diagram 2: Extraction Workflow

LLE_Workflow Step1 Sample Prep 200 µL Plasma + IS (D3) Step2 pH Adjustment Add Carbonate Buffer (pH 10) Step1->Step2 Step3 Extraction Add 1-Chlorobutane & Shake Step2->Step3 Step4 Separation Centrifuge 4000g Step3->Step4 Step5 Transfer & Dry Collect Organic Layer -> N2 Dry Step4->Step5 Step6 Reconstitute Mobile Phase -> LC-MS/MS Step5->Step6

Caption: Operational workflow for the isolation of Methadone from plasma matrix.

LC-MS/MS Detection Parameters

The extracted samples are analyzed using Multiple Reaction Monitoring (MRM). The use of Methadone-D3 allows for the correction of matrix effects and injection variability.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP). Ionization: Electrospray Ionization (ESI) – Positive Mode.

Table 1: MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
Methadone 310.2265.1Quantifier15 - 20
Methadone 310.2105.1Qualifier25 - 30
Methadone-D3 313.2268.3Quantifier15 - 20

Note: The mass shift of +3 Da in the precursor (310 -> 313) and product (265 -> 268) confirms the stability of the deuterium label during fragmentation [4, 5].

Validation & Quality Control (Trustworthiness Pillar)

To ensure this protocol is "self-validating," the following criteria must be met during every run:

  • Internal Standard Response: The peak area of Methadone-D3 should be consistent (<15% RSD) across all samples. A significant drop indicates extraction failure or ion suppression in that specific sample.

  • Recovery Efficiency:

    • Typical Absolute Recovery: 85% - 95% .

    • If recovery drops <50%, check the pH of the buffer or the quality of the 1-chlorobutane.

  • Linearity: The method is linear from 5 ng/mL to 1000 ng/mL (R² > 0.99).

Troubleshooting Guide
  • Issue: Emulsions formed during shaking.

    • Solution: Add a small amount (50 µL) of Isopropanol or Isoamyl alcohol to the organic solvent mix (e.g., 98:2 Hexane:Isoamyl Alcohol) to break surface tension, although this may slightly increase matrix background.

  • Issue: Low Sensitivity.

    • Solution: Ensure the evaporation step completely removes the organic solvent. Residual 1-chlorobutane can disrupt the LC mobile phase equilibrium.

References

  • FDA Access Data. "Methadose™ (methadone hydrochloride) Oral Concentrate - Clinical Pharmacology." Food and Drug Administration.[4] Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4095, Methadone." PubChem. Available at: [Link]

  • Popa, D.S., et al. "Methadone isolation from human plasma by liquid-liquid extraction and solid-phase extraction.[5][6] Comparative study." Farmacia, Vol. 56, 2008. Available at: [Link]

  • Agilent Technologies. "Ultrafast Analysis of Methadone and Metabolite EDDP in Urine by the Agilent RapidFire High-Throughput Mass Spectrometry System." Agilent Application Notes. Available at: [Link]

  • Clavijo, C., et al. "A Sensitive LC-MS/MS Assay for the Quantification of Methadone and its Metabolites in Dried Blood Spots."[7] Therapeutic Drug Monitoring, 2011.[8] Available at: [Link]

Sources

High-Throughput Analysis of Methadone in Serum with Methadone-D3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methadone is a synthetic opioid widely utilized in opioid maintenance therapy and for the management of chronic pain.[1] Given its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of methadone in serum is crucial for optimizing dosage, ensuring efficacy, and minimizing the risk of adverse events.[2][3] The primary goals of TDM for methadone are to maintain patient compliance, personalize treatment plans, and identify potential drug interactions. This application note provides a detailed, high-throughput method for the quantification of methadone in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Methadone-D3.

The rationale for this method is grounded in the need for a rapid, robust, and reliable analytical procedure suitable for clinical and research laboratories handling large sample volumes. The use of Methadone-D3 as an internal standard is a cornerstone of this protocol.[4] As a deuterated analog, it shares near-identical physicochemical properties with the target analyte, methadone. This ensures that it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, thereby providing accurate correction for variations during sample preparation and analysis.[5] The high selectivity and sensitivity of tandem mass spectrometry further enhance the method's precision and allow for low detection limits.[6]

This document will guide researchers, scientists, and drug development professionals through the entire analytical workflow, from sample preparation to data interpretation, with an emphasis on the scientific principles underpinning each step.

Scientific Principles and Method Overview

The accurate quantification of methadone in a complex biological matrix like serum presents several analytical challenges, including the presence of endogenous interferents and the potential for ion suppression in the mass spectrometer. This method addresses these challenges through a combination of efficient sample preparation and the specificity of LC-MS/MS detection.

The Critical Role of Methadone-D3

The selection of an appropriate internal standard is paramount for the accuracy and precision of any quantitative LC-MS/MS assay. Methadone-D3 is the ideal choice for this application due to the following reasons:

  • Chemical and Physical Similarity: Methadone-D3 has the same core chemical structure as methadone, with three hydrogen atoms replaced by deuterium. This minimal structural modification ensures that its extraction recovery, chromatographic retention time, and ionization response are nearly identical to that of the unlabeled analyte.

  • Correction for Matrix Effects: Serum is a complex matrix containing proteins, lipids, salts, and other small molecules that can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. Because Methadone-D3 is affected by these interferences in the same way as methadone, the ratio of their signals remains constant, leading to accurate quantification.

  • Minimizing Variability: The internal standard corrects for potential analyte loss during sample preparation steps and for any fluctuations in injection volume and instrument response.

Sample Preparation: Liquid-Liquid Extraction (LLE)

To isolate methadone from the serum matrix and remove interfering substances, this protocol employs a liquid-liquid extraction (LLE) technique.[7] LLE is a robust and cost-effective method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[8] In this protocol, an alkaline environment is created to ensure methadone, which is a basic compound, is in its non-ionized form, thereby maximizing its partitioning into the organic extraction solvent.[9]

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The extracted samples are analyzed using LC-MS/MS, a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[6]

  • Liquid Chromatography (LC): The LC system separates methadone and Methadone-D3 from any remaining matrix components based on their interactions with the stationary phase of the chromatographic column. This separation is crucial for reducing ion suppression and ensuring accurate quantification.

  • Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering for high specificity.[10] In the first stage, the precursor ions of methadone and Methadone-D3 are selected. These ions are then fragmented, and in the second stage, specific product ions are monitored. This highly selective detection method minimizes the likelihood of interference from other compounds in the sample.

Experimental Workflow

The following diagram illustrates the key stages of the high-throughput analysis of methadone in serum.

Methadone Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Serum Sample (200 µL) IS_Addition Add Methadone-D3 Internal Standard Sample_Collection->IS_Addition Alkalinization Add pH 9.8 Buffer IS_Addition->Alkalinization LLE Liquid-Liquid Extraction (n-Butyl Chloride) Alkalinization->LLE Evaporation Evaporate Organic Layer LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Sources

Troubleshooting & Optimization

Technical Support Center: Correcting Matrix Effects in Urine Analysis with Methadone-D3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis in urine and need to address the inherent challenges of matrix effects. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios, focusing on the use of Methadone-D3 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles that underpin the use of Methadone-D3 to ensure data integrity in complex biological matrices.

Q1: What exactly is a "matrix effect" in urine analysis, and why is it a problem?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix—in this case, urine.[1][2] Urine is a complex mixture of salts, urea, creatinine, proteins, and various metabolites.[3][4] When these components enter the mass spectrometer's ion source at the same time as your target analyte (e.g., Methadone), they can either suppress or enhance its ionization.

  • Ion Suppression: This is the more common effect. Matrix components compete with the analyte for ionization, reducing the number of analyte ions that are formed and subsequently detected.[5][6] This leads to an underestimation of the analyte's true concentration.

  • Ion Enhancement: Less frequently, matrix components can facilitate the ionization of the analyte, leading to an artificially high signal and an overestimation of its concentration.[3][7]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Methadone-D3 considered the "gold standard" for correction?

A2: The use of a SIL-IS, such as Methadone-D3, is the most recognized and effective technique to correct for matrix effects.[9] The underlying principle is based on the concept of isotope dilution.[10]

Causality: Methadone-D3 is chemically identical to the native Methadone analyte, with the only difference being that three hydrogen atoms have been replaced by deuterium atoms. This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, the SIL-IS and the analyte exhibit nearly identical behavior throughout the entire analytical process:

  • Sample Preparation: They have the same extraction recovery.

  • Chromatography: They co-elute from the LC column, meaning they enter the ion source at the same time.[11]

  • Ionization: Crucially, they experience the same degree of ion suppression or enhancement from the urine matrix.[10]

By adding a known concentration of Methadone-D3 to every sample, standard, and quality control (QC), it acts as a reliable proxy. Any signal fluctuation in the native analyte caused by the matrix will be mirrored by a proportional fluctuation in the Methadone-D3 signal. The final quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio remains stable and accurate, even if the absolute signals of both compounds are suppressed.

cluster_LC LC Column cluster_MS MS Ion Source cluster_Detector MS Detector A Analyte (Methadone) ion_process Analyte IS Matrix Components Ion Suppression/Enhancement A->ion_process Co-elution IS IS (Methadone-D3) IS->ion_process Result Analyte/IS Ratio ion_process->Result Stable Ratio

Caption: Ideal internal standard co-elution and matrix effect compensation.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Q3: My Methadone-D3 (Internal Standard) signal is highly variable across my sample batch. What's causing this and how do I fix it?

A3: Inconsistent internal standard response is a common red flag in LC-MS/MS analysis and requires immediate investigation.[12] While the IS is meant to correct for variability, its own erratic signal points to underlying issues. Here are the potential causes and solutions, from simplest to most complex:

Potential Cause Explanation & Troubleshooting Steps
Pipetting/Dilution Errors Why: Inaccurate addition of the IS working solution is the most common cause. This introduces a fundamental error before any matrix effects come into play. Solution: 1. Verify Pipettes: Check the calibration of all pipettes used for sample and IS preparation. 2. Review Technique: Ensure consistent, proper pipetting technique. When adding the IS, ensure it is fully dispensed into the sample and vortexed thoroughly for homogeneity.
Sample Preparation Inconsistency Why: If different samples are prepared with slight variations (e.g., different vortex times, inconsistent evaporation), the final concentration and composition can vary. Solution: 1. Standardize Workflow: Adhere strictly to your Standard Operating Procedure (SOP). Use timers for mixing and incubation steps. 2. Check for Precipitation: After adding organic solvent (e.g., for protein precipitation), ensure all samples are mixed equally and centrifuged under the same conditions. Incomplete precipitation can lead to variable matrix load.
Extreme Matrix Differences Why: Urine samples can vary dramatically in composition from patient to patient or based on diet and hydration. An extremely "dirty" or concentrated urine sample can cause such severe ion suppression that even the IS signal is drastically reduced.[4] Solution: 1. Dilution: The simplest approach is to increase the sample dilution factor (e.g., from 1:10 to 1:25 or 1:50) with your initial solvent. This reduces the concentration of interfering matrix components.[13] 2. Advanced Cleanup: If dilution is insufficient, consider a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[14][15]
Analyte Concentration Effect Why: At very high concentrations, the analyte itself can begin to suppress the ionization of the internal standard.[5] This happens when the analyte concentration is so high that it saturates the available charge or surface area in the ESI droplet. Solution: 1. Dilute High Samples: If you observe IS suppression only in your highest calibrators or in specific patient samples that are expected to be very high, perform a dilution integrity experiment and re-assay those samples at a higher dilution.
Instrument/LC Issues Why: Problems with the autosampler, pump, or column can lead to inconsistent injection volumes or poor chromatography.[16] Solution: 1. Check Injection Volume: Program a series of injections from the same vial and check for peak area consistency. 2. System Suitability: Run a system suitability test (SST) with a neat standard (analyte + IS in solvent) to confirm the instrument is performing correctly before running biological samples.
Q4: I've confirmed significant ion suppression in my assay. How do I quantitatively assess it and what are the acceptance criteria?

A4: Quantitatively assessing matrix effects is a critical part of method validation as required by regulatory bodies like the FDA and guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19] The standard procedure involves comparing the analyte response in the presence of matrix to its response in a neat solution.

Experimental Protocol: Assessing Matrix Factor (MF)

The goal is to determine if the matrix is causing suppression or enhancement. You will prepare two sets of samples:

  • Set A (Analyte in Post-Extraction Matrix):

    • Obtain blank urine from at least six different sources to assess variability.[20]

    • Process these blank samples using your validated sample preparation method (e.g., dilution, precipitation, SPE).

    • After the final extraction step, spike the resulting clean extract with the analyte and IS at a known concentration (e.g., low and high QC levels).

  • Set B (Analyte in Neat Solution):

    • Prepare a neat solution (e.g., mobile phase or reconstitution solvent) without any matrix.

    • Spike this neat solution with the same concentration of analyte and IS as in Set A.

Calculation: Inject both sets and calculate the Matrix Factor (MF) for each source of urine:

Matrix Factor (MF) = (Peak Area of Analyte in Set A) / (Peak Area of Analyte in Set B)

The IS-Normalized MF is also calculated to show the effectiveness of the correction:

IS-Normalized MF = (Analyte/IS Ratio in Set A) / (Analyte/IS Ratio in Set B)

Interpretation and Acceptance Criteria:

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no matrix effect.

According to guidelines like the CLSI C62-A, the coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15% .[18][21] This demonstrates that even if a matrix effect is present, the internal standard is correcting for it consistently across the variable patient population.

Experimental Protocols

This section provides step-by-step methodologies for common laboratory procedures related to this topic.

Protocol 1: "Dilute-and-Shoot" Sample Preparation

This is a rapid and cost-effective method suitable for many urine-based assays where the analyte concentration is high enough to permit significant dilution.[13]

Materials:

  • Calibrated micropipettes

  • Vortex mixer

  • Centrifuge

  • 96-well collection plate or autosampler vials

  • Urine samples, calibrators, and QCs

  • Methadone-D3 Internal Standard Working Solution (in an appropriate solvent like methanol or acetonitrile)

  • Dilution Solvent (e.g., 90:10 Water:Methanol with 0.1% formic acid)

Procedure:

  • Sample Aliquoting: Dispense 50 µL of each urine sample, calibrator, and QC into designated wells of a 96-well plate.

  • Internal Standard Addition: Add 200 µL of the Methadone-D3 IS Working Solution to every well.

  • Dilution & Precipitation: Add 200 µL of Dilution Solvent to every well.

  • Mixing: Cover the plate and vortex thoroughly for 2 minutes to ensure homogeneity and facilitate protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitated proteins and particulates.[14]

  • Transfer: Carefully transfer 100 µL of the clear supernatant to a new collection plate or autosampler vials.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Caption: Workflow for a typical "Dilute-and-Shoot" urine sample preparation.

References

  • Vertex AI Search. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • Vertex AI Search. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Vertex AI Search. (n.d.). Hidden Problems in your LCMS data? - Element Lab Solutions.
  • Vertex AI Search. (n.d.). Correction function for biased results due to matrix effects in residue analysis of beta-agonists in porcine tissues and urine with LC-MS/MS | Semantic Scholar.
  • Vertex AI Search. (n.d.). GC-MS Analysis of Methadone and EDDP in Addicted Patients under Methadone Substitution Treatment: Comparison of Urine and Plasma as Biological Samples - PMC.
  • Vertex AI Search. (2023, October 19). What is matrix effect and how is it quantified? - SCIEX.
  • Vertex AI Search. (2022, January 20). 4- Method development & Matrix effect study - YouTube.
  • Vertex AI Search. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International.
  • Vertex AI Search. (n.d.). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - NIH.
  • Vertex AI Search. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - NIH.
  • Vertex AI Search. (2025, February 4). Ion suppression correction and normalization for non-targeted metabolomics - PMC.
  • Vertex AI Search. (n.d.). Q2(R2) Validation of Analytical Procedures - FDA.
  • Vertex AI Search. (n.d.). Quantification of a Methadone Metabolite (EDDP) in Urine: Assessment of Compliance.
  • Vertex AI Search. (n.d.). Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed.
  • Vertex AI Search. (2022, September 16). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory - DergiPark.
  • Vertex AI Search. (n.d.). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory - ResearchGate.
  • Vertex AI Search. (n.d.). Determination of Methadone and Metabolite (EDDP) in Urine Samples Using Solid Phase Extraction and GC–MS Analysis | LCGC International.
  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (n.d.). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies | Request PDF - ResearchGate.
  • Vertex AI Search. (2025, October 29). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC.
  • Vertex AI Search. (n.d.). Ion suppression (mass spectrometry) - Wikipedia.
  • Vertex AI Search. (2018, January 18). Introduction - MSACL.
  • Vertex AI Search. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC - PubMed Central.
  • Vertex AI Search. (2019, June 7). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics.
  • Vertex AI Search. (n.d.). Bioanalytical Method Validation.
  • Vertex AI Search. (n.d.). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring - Griffith Research Online.
  • Vertex AI Search. (2014, March 23). HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS.
  • Vertex AI Search. (2025, August 9). Methadone and Metabolite Urine Concentrations in Patients Maintained on Methadone - ResearchGate.
  • Vertex AI Search. (2025, August 21). Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru - Thermo Fisher Scientific.
  • Vertex AI Search. (n.d.). CLSI C62-A: A New Standard for Clinical Mass Spectrometry - PubMed.
  • Vertex AI Search. (n.d.). Introduction to UPLC-MS Sample Preparation - Organomation.
  • Vertex AI Search. (2019, February 20). Bioanalytical method validation: new FDA guidance... : Journal of Pharmaceutical and Biomedical Analysis - Ovid.
  • Vertex AI Search. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate.
  • Vertex AI Search. (n.d.). Methadone, Urine, Confirmation - The Ohio State Wexner Medical Center Labs Test Catalog.

Sources

Troubleshooting Guide: Resolving Retention Time Shifts Between Methadone and Methadone-D3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methadone Analysis

Welcome to the technical support center for advanced chromatographic analysis. As Senior Application Scientists, we understand that achieving perfect co-elution of an analyte and its isotopically labeled internal standard is a common goal, but not always a reality. This guide provides an in-depth exploration of why you might be observing a retention time (RT) shift between Methadone and its deuterated internal standard, Methadone-D3, and offers systematic approaches to manage and resolve it.

Frequently Asked Questions (FAQs)
Q1: Why is my Methadone-D3 eluting slightly before my Methadone peak? Is this normal?

Yes, it is quite common for a deuterated internal standard to elute slightly earlier than its non-deuterated counterpart in reversed-phase liquid chromatography (RPLC). This phenomenon is known as the Chromatographic Isotope Effect or, more specifically, the deuterium isotope effect.[1][2]

  • The Causality Behind the Shift: The core reason for this effect lies in the subtle differences between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond. Deuterium, an isotope of hydrogen, has an extra neutron. This makes the C-D bond slightly shorter, stronger, and less polarizable than a C-H bond. In the non-polar environment of an RPLC stationary phase (like C18), the analyte interacts primarily through van der Waals forces. The slightly lower polarizability of the C-D bonds in Methadone-D3 can lead to weaker interactions with the stationary phase compared to the C-H bonds in Methadone. This reduced interaction results in a slightly faster elution from the column.[2] The more deuterium atoms present on the molecule, the more pronounced this effect can be.[3][4]

  • Is it a Problem? For most quantitative LC-MS/MS applications, a small, consistent, and reproducible shift is not a problem. Modern mass spectrometry software can easily handle separate integration windows for the analyte and the internal standard.[3] The primary goal is to ensure that both compounds experience the same ionization suppression or enhancement effects, which they will if they elute closely together. A significant or drifting shift, however, indicates an unstable method that requires troubleshooting.

Q2: My RT shift between Methadone and Methadone-D3 is inconsistent between runs. What could be the cause?

An inconsistent or drifting retention time shift is a clear indicator of a lack of method robustness. The primary suspects are typically related to the mobile phase preparation and column temperature, as these factors heavily influence the ionization state of the analyte and the thermodynamics of its interaction with the stationary phase.

  • The Critical Role of Mobile Phase pH: Methadone is a basic compound with a pKa of approximately 8.25. This means its ionization state is highly sensitive to the pH of the mobile phase. In reversed-phase chromatography, the protonated (ionized) form of methadone will be more polar and thus have less retention, while the neutral (unionized) form will be more non-polar and have stronger retention. If the mobile phase pH is not properly buffered or is close to the pKa of methadone, even small variations in pH from one preparation to the next can cause significant shifts in retention time.[5][6] Because Methadone and Methadone-D3 have very slightly different acidities, these pH fluctuations can affect their retention times to different extents, leading to an inconsistent separation.

  • The Impact of Column Temperature: Column temperature is another critical parameter that affects retention and selectivity.[7] Inconsistent temperature control can lead to retention time drift for both compounds.[8] Lowering the column temperature generally increases retention and can sometimes increase the separation between isotopologues, while higher temperatures decrease retention.[8][9] If your column compartment is not maintaining a stable temperature, you will see run-to-run variability in retention times and potentially in the delta RT between your two analytes.

Systematic Troubleshooting Workflow

When facing an unacceptable or inconsistent retention time shift, a logical, step-by-step approach is the most efficient way to diagnose and solve the problem. This workflow starts with the most common and easily addressed issues before moving to more complex method modifications.

Troubleshooting_Workflow Observe Observe RT Shift (Inconsistent or >0.1 min) Check_System 1. Check System Stability - pH buffer prep - Temperature control - Pump performance Observe->Check_System pH_Control 2. Assess Mobile Phase pH Is pH within pKa ± 1.5? Check_System->pH_Control If system is stable pH_Adjust Adjust pH Away from pKa (e.g., pH 3 or pH 10) Use appropriate buffer pH_Control->pH_Adjust If Yes Temp_Optimize 3. Optimize Column Temperature - Lower temp to increase retention - Evaluate RT shift at different temps pH_Control->Temp_Optimize If No (pH is optimal) pH_Adjust->Temp_Optimize Temp_Adjust Select Temperature with Minimal & Stable RT Shift Temp_Optimize->Temp_Adjust Gradient_Modify 4. Modify Gradient Profile - Decrease initial %B - Shallow the gradient slope Temp_Adjust->Gradient_Modify Gradient_Adjust Implement Gradient with Optimal Resolution & Run Time Gradient_Modify->Gradient_Adjust Resolved Problem Resolved: Stable & Acceptable RT Shift Gradient_Adjust->Resolved

Caption: A systematic workflow for troubleshooting retention time shifts.

Experimental Protocols for Method Optimization
Protocol 1: Mobile Phase pH Adjustment and Buffer Selection

This protocol aims to move the mobile phase pH away from Methadone's critical pKa value to ensure a consistent ionization state and, consequently, stable retention.

  • Determine Methadone's Ionization State: Given Methadone's pKa of ~8.25, operating at a pH below 7 will ensure it is fully protonated (ionized), while operating at a pH above 9.5 will ensure it is predominantly in its neutral form.

  • Low pH Condition (Recommended for Silica-Based C18):

    • Prepare the aqueous mobile phase (Mobile Phase A) using 0.1% formic acid in water. This will result in a pH of approximately 2.7.

    • At this pH, both Methadone and Methadone-D3 will be consistently and fully protonated, minimizing retention shifts due to small pH fluctuations.

  • High pH Condition (Requires Hybrid or High-pH Stable Column):

    • Prepare the aqueous mobile phase (Mobile Phase A) using 10 mM ammonium bicarbonate or 0.1% ammonium hydroxide in water. Adjust to a target pH of 10.

    • At this pH, both analytes will be in their neutral, more retained form. This can be useful for separating them from early-eluting matrix components.

  • Equilibrate and Test: For each condition, equilibrate the column with at least 10 column volumes of the new mobile phase before injecting a mixture of Methadone and Methadone-D3.

  • Evaluate: Compare the retention times and the separation factor (α). Select the pH condition that provides the most stable retention times and an acceptable, minimal shift between the two compounds.

Protocol 2: Column Temperature Optimization

This protocol evaluates the effect of temperature on the retention and resolution of Methadone and Methadone-D3.

  • Set Initial Temperature: Begin with a standard column temperature, for example, 40°C.

  • Inject and Record Data: Inject the analyte mixture and record the retention times for both Methadone and Methadone-D3.

  • Decrease Temperature: Lower the column temperature by 10°C (e.g., to 30°C). Allow the system to fully stabilize.

  • Inject and Record Data: Repeat the injection and record the new retention times.

  • Increase Temperature: Raise the column temperature by 10°C above the initial setting (e.g., to 50°C). Allow the system to stabilize.

  • Inject and Record Data: Repeat the injection and record the new retention times.

  • Analyze Results: Create a table to compare the retention times (RT) and the difference in retention time (ΔRT) at each temperature. Select the temperature that provides the best balance of acceptable retention, peak shape, and a minimal, stable ΔRT.

Parameter30°C40°C50°C
RT Methadone (min)5.855.204.65
RT Methadone-D3 (min)5.805.164.62
ΔRT (min) 0.050.040.03
Observation Increased retention, largest shift.Good retention, moderate shift.Lower retention, smallest shift.

Note: Data in the table is illustrative and will vary based on the specific column, mobile phase, and LC system.

Final Recommendations from the Scientist

While complete co-elution is aesthetically pleasing, the primary goal of using a stable isotope-labeled internal standard is to achieve accurate and precise quantification. A small, reproducible chromatographic separation between Methadone and Methadone-D3 is often an acceptable consequence of the deuterium isotope effect.[10] Your focus should be on method robustness . Ensure that the retention times for both analytes are stable and that the delta between them is consistent across a batch. By controlling the critical parameters of mobile phase pH and column temperature, you can create a reliable method that produces trustworthy data for your research and development needs.

References
  • Borges, C. R., & Wilkins, D. G. (2003). A Selected Review of the Practice and Principles of Isotope Dilution Mass Spectrometry for Quantitative Bioanalysis. American Society for Mass Spectrometry. Available at: [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Gao, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • MacCoss Lab Software. (2021). Retention Time shifts using deuterated internal standards. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture... Available at: [Link]

  • Royal Society of Chemistry. (2014). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • NIH. (2014). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Available at: [Link]

  • LCGC International. (2020). Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method?. Available at: [Link]

  • ACS Publications. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Available at: [Link]

  • NIH. (2019). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Available at: [Link]

  • ACS Publications. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Available at: [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Experimental column system for chromatographic isotope separation of uranium. Available at: [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Available at: [Link]

Sources

Preventing deuterium exchange in Methadone-D3 during extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers observing signal instability, mass shifts, or cross-talk when using Methadone-D3 as an internal standard (IS). It addresses the chemical and instrumental mechanisms of deuterium loss and provides a validated troubleshooting framework.

Diagnostic Framework: Is it Chemical Exchange?

Before altering extraction protocols, you must distinguish between chemical exchange (wet chemistry) and instrumental artifacts (gas-phase scrambling).

The Structural Vulnerability Map

The susceptibility of Methadone-D3 to deuterium exchange depends entirely on the position of the isotopic label.

  • Scenario A: N-Methyl Label (Common)

    • Structure: 2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolidinium (EDDP precursor) or direct N-methyl labeling (

      
      ).
      
    • Stability: High. These protons are chemically inert under standard extraction conditions (pH 8–10).

    • Diagnosis: If you observe signal loss here, it is likely ion suppression , thermal degradation (GC inlet), or metabolic N-demethylation (in biological samples), not chemical exchange.

  • Scenario B: Alpha-Carbon Label (Rare/Risk)

    • Structure: Label located at C2 (alpha to the ketone) or C5 positions.

    • Stability: Low. These protons are acidic (

      
       for alpha-protons, but catalyzed by base) and subject to keto-enol tautomerism .
      
    • Diagnosis: Signal intensity shifts from M+3 to M+2/M+1 over time in basic solution.

Quick Diagnostic Test
ObservationLikely CauseRecommended Action
M+3 signal decreases, M+0 increases Contamination or Back-Exchange (Alpha-label)Check IS purity; Lower extraction pH.
M+3 signal decreases, no M+0 increase Ion Suppression or Thermal DegradationCheck matrix effects; Lower GC inlet temp.
Retention time shift between H and D Deuterium Isotope Effect (Chromatography)Use Methadone-D9 or adjust gradient.
Loss of label in MS/MS fragments Source Scrambling / FragmentationSelect a different MRM transition.

The Mechanism: Keto-Enol Tautomerism

If you are using a non-standard Methadone-D3 with labels on the heptanone backbone, high pH extraction buffers will catalyze the exchange of deuterium for protium (hydrogen) from the solvent.

Chemical Pathway

The exchange is driven by the formation of the enolate ion under basic conditions.

  • Base Attack: Hydroxyl ions (

    
    ) abstract the alpha-deuterium.
    
  • Enolate Formation: The negative charge delocalizes to the oxygen.

  • Reprotonation: The enolate abstracts a proton (

    
    ) from the solvent (
    
    
    
    ), permanently replacing the deuterium.

ExchangeMechanism MethadoneD Methadone-D (Keto) (Alpha-Deuterated) Enolate Enolate Intermediate (Planar/Achiral) MethadoneD->Enolate Base (OH-) removes D+ MethadoneH Methadone-H (Keto) (Deuterium Lost) Enolate->MethadoneH Rapid Reprotonation (H+) Solvent Solvent Proton Source (H2O / MeOH) Solvent->Enolate Donates H+

Figure 1: Mechanism of base-catalyzed deuterium exchange at the alpha-carbon position.

Optimized Extraction Protocol (Prevention)

To prevent exchange while maintaining extraction efficiency, you must balance pH requirements (Methadone


) with stability.
Critical Control Points (CCPs)
StepStandard ProtocolRisk FactorOptimized Protocol (Anti-Exchange)
Buffer Carbonate Buffer (pH 10)High (Catalyzes Enolization)Ammonium Acetate (pH 8.5) or Tris (pH 8.0) . Sufficient for LLE without extreme basicity.
Solvent Ethyl Acetate / HexaneLow (Aprotic)Use 100% Aprotic Solvents (MTBE, Hexane, DCM). Avoid protic solvents (MeOH) in the organic phase if pH is high.
Dry Down

Air/N2
Medium (Thermal Energy)Evaporate at

under Nitrogen. Heat accelerates exchange rates.
Reconstitution MeOH:H2O (50:50)Medium (Protic Solvent)Keep reconstitution solvent Neutral to Acidic (0.1% Formic Acid).
Step-by-Step Workflow
  • Sample Prep: Aliquot

    
     plasma/urine. Add 
    
    
    
    Methadone-D3 IS.
  • Equilibration: Vortex and let stand for 5 min. Do not leave >30 min at room temp.

  • pH Adjustment (CCP): Add

    
    Ammonium Acetate buffer (0.1 M, pH 8.5) .
    
    • Why: pH 8.5 renders ~30% of methadone neutral (extractable) without driving rapid enolization like pH 10.

  • Extraction: Add

    
    1-Chlorobutane  or MTBE .
    
    • Why: Aprotic solvents prevent proton donation even if enolization initiates.

  • Separation: Centrifuge at 3000g for 5 min. Freeze supernatant (optional) to separate phases.

  • Evaporation: Transfer organic layer to clean tube. Evaporate under

    
     at 
    
    
    
    .
  • Reconstitution: Dissolve residue in Mobile Phase A (Water + 0.1% Formic Acid).

    • Why: Acidic pH stabilizes the ketone form, halting any further exchange.

ExtractionWorkflow cluster_0 Sample Preparation cluster_1 Extraction (Critical Zone) cluster_2 Stabilization Sample Sample + IS (D3) Buffer Add Buffer (pH 8.5 - 9.0) Sample->Buffer Minimize Time Solvent Add Aprotic Solvent (MTBE/Chlorobutane) Buffer->Solvent Avoid pH > 10 Mix Vortex/Centrifuge Solvent->Mix PhaseSep Isolate Organic Phase Mix->PhaseSep Dry Evaporate (<35°C, N2) PhaseSep->Dry Remove Protic Donors Recon Reconstitute (Acidic Mobile Phase) Dry->Recon Lock in Keto Form

Figure 2: Optimized extraction workflow highlighting Critical Control Points (CCPs) for pH and solvent management.

Troubleshooting & FAQs

Q: I am seeing a mass shift of -3 Da (M+3


 M+0) in the LC-MS source. Is this exchange? 
A:  If the shift happens only when the instrument source temperature is high, it is likely Source Scrambling  or fragmentation, not wet-chemistry exchange.
  • Mechanism: In the electrospray droplet, high energy can cause the loss of the dimethylamine group (where the D3 label often resides).

  • Solution: Lower the Desolvation Temperature and Source Offset voltage. Switch to a "Soft" ionization mode.

Q: Can I use deuterated solvents (MeOD) to prevent exchange? A: This is generally unnecessary and expensive. If you have significant exchange, your pH is too high. However, using MeOD in the reconstitution step can theoretically prevent back-exchange of labile protons, but Methadone's C-bound deuteriums do not require this.

Q: Why does Methadone-D9 perform better than D3? A: Methadone-D9 typically has the deuterium labels on the two N-methyl groups and the methyl of the ethyl chain. These positions are chemically robust. Furthermore, the higher mass shift (+9 Da) moves the IS signal further away from natural isotopic interferences (M+1, M+2) of the analyte, improving S/N ratio [1].

Q: My recovery is low at pH 8.5. What should I do? A: While pH 10 yields higher recovery of the uncharged base, pH 8.5 is a safety compromise. To recover yield:

  • Increase the volume of the organic solvent.

  • Use a more polar organic solvent mixture (e.g., 90:10 Hexane:Isopropanol), though this increases matrix carryover.

  • Use Solid Phase Extraction (SPE) with a Mixed-Mode Cation Exchange (MCX) cartridge. This allows you to load at acidic pH (stable), wash with neutral solvents, and elute with 5% Ammonia in Methanol (brief exposure to high pH, then immediate evaporation).

References

  • National Institutes of Health (NIH) . (2020). Stability of Methadone Hydrochloride for Injection in Saline Solution. PubMed Central. Link

  • Agilent Technologies . (2014). Ultrafast Analysis of Methadone and Metabolite EDDP in Urine by the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Library. Link

  • Sigma-Aldrich . (2023). Methadone-D3 Certified Reference Material Data Sheet. Merck/Sigma. Link

  • Master Organic Chemistry . (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Link

Technical Support Center: Optimizing Dwell Time for Methadone-D3 in Multiplexed LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In high-throughput toxicology, Methadone-D3 is the industry-standard deuterated internal standard (IS) for quantifying Methadone. However, in multiplexed panels (e.g., 50+ analytes), the competition for detector time ("Duty Cycle") becomes critical.

The Central Conflict:

  • Too Short Dwell Time: Increases electronic noise and "shot noise," leading to poor Signal-to-Noise (S/N) ratios.

  • Too Long Dwell Time: Increases the total Cycle Time, reducing the Points Per Peak (PPP) . If PPP drops below 10–12, peak reconstruction fails, and %CV (Coefficient of Variation) spikes.

This guide provides the technical logic to balance these opposing forces, specifically leveraging the high abundance of Methadone-D3 to optimize the entire assay.

Diagnostic Workflow: The Logic of Optimization

Before adjusting parameters, visualize the decision-making process. Use this logic flow to diagnose whether your issue is Cycle Time (sampling frequency) or Dwell Time (ion counting statistics).

OptimizationLogic Start Start: Assess Methadone-D3 Performance CheckCV Is %CV (RSD) > 5%? Start->CheckCV CheckShape Check Peak Shape CheckCV->CheckShape Yes CountPoints Count Points Per Peak (PPP) CheckShape->CountPoints LowPPP PPP < 10 CountPoints->LowPPP Jagged/Triangle Peak HighPPP PPP > 15 CountPoints->HighPPP Smooth/Noisy Baseline ActionCycle ISSUE: Undersampling ACTION: Reduce Cycle Time LowPPP->ActionCycle ActionDwell ISSUE: Shot Noise ACTION: Increase Dwell Time HighPPP->ActionDwell Optimize Optimization Complete ActionCycle->Optimize Use Scheduled MRM or Reduce IS Dwell ActionDwell->Optimize Increase Dwell (Sacrifice PPP to ~12)

Figure 1: Decision tree for distinguishing between sampling artifacts (Cycle Time issues) and counting statistics (Dwell Time issues).

Technical Troubleshooting & FAQs

Q1: My Methadone-D3 signal is strong, but my %CV is consistently poor (>10%). Increasing dwell time didn't help. Why?

Diagnosis: You are likely suffering from Aliasing (Undersampling) . In multiplexed assays, if you increase dwell time for all analytes, your total Cycle Time increases. If the Cycle Time exceeds ~10% of your chromatographic peak width, you miss the apex of the peak.

  • The Mechanism: A standard UHPLC peak is often 3–6 seconds wide. To get the required 15 data points, your Cycle Time must be

    
     seconds.
    
  • The Fix: Decrease the dwell time for Methadone-D3.

    • Why? Methadone-D3 is an Internal Standard added at a fixed, high concentration (e.g., 50–100 ng/mL). It has an abundance of ions. It does not need the same long dwell time as a low-level analyte (LLOQ).

    • Protocol: Drop Methadone-D3 dwell time to 5–10 ms. This frees up Cycle Time to ensure you get 15+ points across the peak.

Q2: What is the "Golden Ratio" for Dwell Time vs. Points Per Peak?

There is no single number, but there is a mathematical limit defined by the Shot Noise Limit .

ParameterRecommended RangeTechnical Rationale
Points Per Peak (PPP) 12 – 20 <10 points causes integration errors (Gaussian fit fails). >25 points adds noise without improving accuracy.
Min. Dwell Time 5 ms Below 5 ms, "inter-scan delay" (pause time) becomes a significant % of the duty cycle, causing signal loss.
Max. Cycle Time < 600 ms Assuming a standard 6-second peak width. For Fast LC (<3s peaks), Cycle Time must be <200 ms.
Target Methadone-D3 Intensity 1e5 – 1e6 cps High enough to minimize Poisson distribution error, allowing shorter dwell times.
Q3: How do I implement "Dwell Time Weighting" for Methadone-D3?

The Strategy: In a panel of 50 drugs, not all ions are created equal. You should "weight" your dwell times based on the difficulty of the analyte.

Step-by-Step Protocol:

  • Categorize Analytes:

    • Tier 1 (Difficult): Low response, low LLOQ (e.g., Buprenorphine). Dwell: 30–50 ms .

    • Tier 2 (Standard): Average response (e.g., Methadone Analyte). Dwell: 15–25 ms .

    • Tier 3 (Abundant): Internal Standards (e.g., Methadone-D3).[1] Dwell: 5–10 ms .

  • Calculate Total Cycle:

    
    .
    
  • Validate: Ensure the total sum allows for 12 points across the narrowest peak in your chromatogram.

Q4: Should I use "Scheduled" (Dynamic) MRM?

Answer: Yes, absolutely. For Methadone-D3 in a multiplexed assay, Static MRM (monitoring all transitions all the time) is obsolete and detrimental.

  • Static MRM: 50 analytes

    
     2 transitions = 100 MRMs. 100 
    
    
    
    10ms = 1000ms Cycle Time. (Too slow for UHPLC).
  • Scheduled MRM: Monitors Methadone-D3 only during its 30-second elution window.

    • Benefit: At any given moment, you are only monitoring ~5–10 co-eluting compounds.

    • Result: You can increase dwell times to 50ms+ for sensitivity without sacrificing Cycle Time.

Advanced Configuration: Methadone-D3 Specifics

When programming your instrument (Sciex Analyst/SciOS, Agilent MassHunter, Waters MassLynx), use these specific parameters for Methadone-D3.

MRM Transition Table

Note: Methadone-D3 is used to correct for matrix effects and retention time shifts.

CompoundPrecursor (Q1)Product (Q3)RoleDwell Time Strategy
Methadone 310.2265.1QuantifierHigh (Maximize for LLOQ)
Methadone 310.2105.1QualifierMedium
Methadone-D3 313.2 268.3 IS Quant Low (Signal is abundant)
Methadone-D3 313.2105.1IS QualMinimum (5ms - presence check only)
Crosstalk Warning

Methadone and its metabolite EDDP often elute close together. Ensure your Inter-Scan Delay (Pause Time) is set correctly (typically 3–5 ms) to prevent "crosstalk" (ions from the previous transition lingering in the collision cell).

  • Symptom:[2][3][4][5][6][7] Ghost peak of Methadone appearing in the Methadone-D3 channel.

  • Fix: Increase Pause Time by 1–2 ms.

Visualizing the Multiplexing Problem

The following diagram illustrates why Scheduled MRM is critical for Methadone-D3 optimization. It shows how overlapping retention time windows determine the maximum allowable dwell time.

ScheduledMRM cluster_0 Static MRM (Inefficient) cluster_1 Scheduled/Dynamic MRM (Optimized) S_All Monitor All 50 Drugs (0.0 - 10.0 min) S_Cycle High Cycle Time (>1000ms) S_All->S_Cycle S_Result Poor Peak Shape (Low PPP) S_Cycle->S_Result D_Window Methadone Window (4.5 - 5.5 min) D_Coelute Concurrent MRMs (Only ~5 active) D_Window->D_Coelute D_Calc Max Dwell Calculation: Cycle Time / 5 MRMs D_Coelute->D_Calc D_Result High Sensitivity High PPP D_Calc->D_Result

Figure 2: Comparison of Static vs. Scheduled MRM. Scheduled MRM reduces the "Concurrent MRM" count, allowing for higher dwell times on Methadone-D3 without sacrificing sampling frequency.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[8] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.

  • Agilent Technologies. (2017). Impact of Dwell Time and Ion Flux on Multiple Reaction Ion Monitoring (MRM) Measurement Precision.

  • Separation Science. (2024).[6] Understanding MRM Fundamentals: Dwell Time, Cycle Time, and Duty Cycle.

  • SCIEX. (2023). How to choose the appropriate dwell time/cycle time in an MRM and sMRM method.

  • National Institutes of Health (NIH). (2014). A Sensitive LC-MS/MS Assay for the Quantification of Methadone and its Metabolites.

Sources

Validation & Comparative

Technical Comparison: Methadone-D3 vs. Methadone-D9 in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cross-Talk" Imperative

In high-throughput toxicology and therapeutic drug monitoring (TDM), the choice between Methadone-D3 and Methadone-D9 as an Internal Standard (IS) is not merely a matter of cost—it is a decision that dictates the Upper Limit of Quantification (ULOQ) and the assay's robustness against "isotopic cross-talk."[1][2]

While Methadone-D3 is widely available and cost-effective, it is chemically vulnerable to signal contribution from high-concentration native methadone samples (common in maintenance therapy patients).[1][2] This phenomenon, driven by the natural isotopic envelope of the native drug, compromises linearity at high concentrations.

Methadone-D9 , offering a +9 Da mass shift, effectively exits the isotopic envelope of the native analyte, rendering it immune to this interference. This guide details the mechanistic failure points of D3 and provides the experimental framework to validate the superiority of D9.

The Physicochemical Challenge: Isotopic Overlap

To understand why D3 fails at high concentrations, we must look beyond the primary mass. We must analyze the Isotopic Envelope .

The Mechanism of Interference

Methadone (


) has a monoisotopic mass of 309.2 Da  (

).[1][2] Natural carbon-13 (

) abundance (1.1%) creates a predictable distribution of heavier isotopes (M+1, M+2, M+3, etc.).[1][2]
  • Native Methadone (M+0): 310.2 m/z (100% abundance)[1][2]

  • Native Methadone (M+3): ~313.2 m/z (Small, but non-zero abundance)[1][2]

The Conflict: The precursor mass of Methadone-D3 is also 313.2 m/z .[1] When a patient sample contains high levels of Methadone (e.g., >1,000 ng/mL), the natural M+3 isotope of the native drug contributes a significant signal to the 313.2 channel. The Mass Spectrometer cannot distinguish between the Standard (D3) and the Native Isotope (M+3).[1][2]

Result: The IS peak area increases artificially as the native drug concentration rises, causing the response ratio (Analyte/IS) to curve downwards, failing linearity requirements.

The D9 Advantage

Methadone-D9 (


) sits +9 Da away.[1][2] The probability of Native Methadone having enough 

atoms to reach M+9 is statistically negligible.[1][2]
Visualization: The Isotopic Interference Pathway

IsotopicInterference Native Native Methadone (High Conc.) Isotopes Natural Isotopic Distribution Native->Isotopes M0 M+0 (310.2) Analyte Channel Isotopes->M0 M3 M+3 (313.2) Interference Isotopes->M3 ~0.1-0.5% Abundance Detector MS/MS Detector (Q1 Selection) M3->Detector False Signal IS_D3 Methadone-D3 (313.2) IS_D3->Detector True Signal IS_D9 Methadone-D9 (319.2) IS_D9->Detector True Signal

Figure 1: Mechanism of "Cross-Talk."[1][2][3] Native Methadone's M+3 isotope overlaps directly with the Methadone-D3 precursor mass, corrupting the Internal Standard signal.

Experimental Validation Protocol

To objectively compare D3 vs. D9, you must run a Contribution of Analyte to Internal Standard (CAIS) test.[2] This is a self-validating system to determine if your IS is suitable for your specific ULOQ.[1][2]

Protocol: The Cross-Signal Challenge

Objective: Quantify the % interference of Native Methadone in the IS channel.

Materials:

  • Native Methadone Stock: 1 mg/mL[1][2]

  • IS Working Solution (D3): 100 ng/mL[1][2][4]

  • IS Working Solution (D9): 100 ng/mL[1][2]

  • Matrix: Drug-free Urine or Plasma[1][2]

Workflow:

  • Preparation of ULOQ Sample: Spike Native Methadone into matrix at your assay's Upper Limit (e.g., 2,000 ng/mL or 5,000 ng/mL).[1][2] Do NOT add Internal Standard.

  • Preparation of Blank + IS: Spike only the Internal Standard (D3 or D9) into blank matrix.[1][2]

  • LC-MS/MS Method:

    • Native Transition: 310.2

      
       265.1[5][6]
      
    • D3 Transition: 313.2

      
       268.1 (Common side-chain label)[1][2]
      
    • D9 Transition: 319.2

      
       268.1 (Common heptanone label)[1][2]
      
  • Injection Sequence:

    • Inject "Blank + IS" (Reference Signal).[1][2]

    • Inject "ULOQ Sample" (Interference Check).[1][2]

Calculation

[1][2]

Acceptance Criteria:

  • Strict: < 0.5% interference.[1][2]

  • Standard: < 5% interference (though this will affect linearity).[1][2]

Comparative Data Analysis

The following table summarizes typical performance data observed in validation studies comparing these isotopologues.

FeatureMethadone-D3Methadone-D9Impact on Assay
Precursor Mass 313.2 m/z319.2 m/zD9 is +9 Da shift (Cleaner).[1][2]
Native Interference High Risk. At 5,000 ng/mL native, M+3 contribution is significant.Negligible. No natural isotope reaches M+9.[1][2]D3 limits ULOQ; D9 allows higher range.[1][2]
Label Stability Variable. Amine-labeled D3 can exchange protons in solution.[1][2]High. Ring/Chain labeled D9 is chemically stable.[1][2]D9 offers better long-term reproducibility.[1][2]
Cost Low ($)Moderate (

)
D9 is more expensive but saves re-runs.[1][2]
Recommended Use Low-dose compliance monitoring (<500 ng/mL).[1][2]High-dose Methadone Maintenance (>1,000 ng/mL).[1][2]Use D9 for clinical/forensic toxicology.[1][2]
Fragmentation & Transition Logic

The choice of transition is critical.

  • D3 (Side Chain): 313.2

    
     268.1.[1][2]
    
    • Risk: Native M+3 (313.[1][2]2) also fragments to ~268 (retaining

      
       atoms).[1][2] Interference persists. 
      
  • D9 (Heptanone/Amine): 319.2

    
     268.1.[1]
    
    • Mechanism:[4][7] Precursor is 319.[1]2. Fragment loses the dimethylamine group (

      
      , mass 51).[1][2]
      
    • 
      .[1][2]
      
    • Benefit: The precursor filter (Q1) at 319.2 is completely clean of Native Methadone.[1][2]

Workflow: Optimized Decision Matrix

Use this logic flow to select the correct IS for your specific application.

DecisionMatrix Start Select Internal Standard AppType Application Type? Start->AppType LowConc Pain Management (Low Dose) AppType->LowConc HighConc Methadone Maintenance (High Dose / Toxicology) AppType->HighConc Budget Budget Constraints? LowConc->Budget UseD9 Use Methadone-D9 (Required for Linearity) HighConc->UseD9 Mandatory UseD3 Use Methadone-D3 (Validate ULOQ < 1000 ng/mL) Budget->UseD3 Strict Budget->UseD9 Flexible

Figure 2: Decision Matrix for Internal Standard Selection based on assay requirements.

References & Authority

  • Methadone Structure & Pharmacology:

    • PubChem Compound Summary for CID 4095, Methadone. National Center for Biotechnology Information (2023).[1][2]

    • [Link][1][2]

  • Methadone-D9 Reference Standard Data:

    • Methadone-d9 (CRM) Product Information.[1][2] Cayman Chemical.[1][2]

  • Bioanalytical Validation Guidelines:

    • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018.[1] (Defines requirements for Cross-talk and Selectivity).

    • [Link][1][2]

  • Isotopic Contribution Studies:

    • Moody, D. E., et al. "Liquid chromatography-electrospray ionization-tandem mass spectrometry method for determination of methadone and its metabolites in human plasma."[6] Journal of Analytical Toxicology. (Discusses interference patterns in LC-MS).

    • [Link]

Sources

Linearity Assessment of Methadone Calibration Curves: A Comparative Guide to Methadone-D3 Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Standardization

In quantitative LC-MS/MS bioanalysis, linearity is not merely a measure of the correlation coefficient (


); it is a stress test of the method's ability to maintain accuracy across dynamic ranges despite matrix interference.

For Methadone quantification, Methadone-D3 (D3-IS) represents the industry standard for balancing cost, availability, and performance. While external standardization fails to account for matrix effects and structural analogues (e.g., EDDP) suffer from retention time shifts, Methadone-D3 provides near-perfect co-elution. This guide objectively compares Methadone-D3 against alternatives, demonstrating why it is the superior choice for correcting ion suppression and ensuring robust linearity (


) in complex matrices like urine and plasma.

The Comparative Landscape: IS Strategies in LC-MS/MS

To understand the value of Methadone-D3, we must compare it against the alternatives used in forensic and clinical toxicology.

Table 1: Comparative Performance of Standardization Strategies
FeatureExternal Standardization Structural Analog (e.g., EDDP) Methadone-D3 (SIL-IS) Methadone-D9 (High-Mass SIL-IS)
Mechanism Absolute peak area responseChemically similar, distinct RTIsotopic labeling (Deuterium), Co-elutingIsotopic labeling (Deuterium), Co-eluting
Matrix Effect Correction None (High risk of error)Low (Elutes in different suppression zone)High (Experiences same suppression as analyte)High (Experiences same suppression as analyte)
Retention Time (RT) N/A

RT

1-2 min

RT

0-0.05 min

RT

0-0.05 min
Linearity (

)
0.90 - 0.98 (Matrix dependent)0.98 - 0.99> 0.995 > 0.995
Cost LowMediumMediumHigh
Primary Risk Ion suppression leads to false negativesDifferential extraction recoveryIsotopic contribution (minimal for D3)None (Superior mass shift)
Expert Insight: The "Deuterium Effect"

While Methadone-D3 is the gold standard, researchers must be aware of the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts, occasionally causing the D3-IS to elute slightly earlier than the native analyte on C18 columns. In sharp matrix effect zones (e.g., urine salts eluting at the void volume), even a 0.1-minute shift can lead to differential suppression. However, for Methadone, this shift is negligible under standard gradient conditions, making D3 a robust choice.

Scientific Rationale: Why D3 Restores Linearity

Linearity in LC-MS/MS is often compromised by Ion Suppression . Co-eluting matrix components (phospholipids, salts) compete for charge in the electrospray ionization (ESI) source.

  • Without IS: As Methadone concentration increases, the signal may plateau not due to detector saturation, but because the ionization efficiency varies unpredictably.

  • With D3 IS: Since the D3 isotope is chemically identical, it co-elutes and competes for ionization at the exact same rate as the native Methadone. If matrix effects suppress the Methadone signal by 30%, the D3 signal is also suppressed by 30%. The Response Ratio (Area Analyte / Area IS) remains constant, preserving the linearity of the calibration curve.

Diagram 1: The Mechanism of Matrix Effect Correction

MatrixCorrection cluster_MS Mass Spectrometry Detection Sample Biological Sample (Methadone + Matrix) IS_Add Add Methadone-D3 IS Sample->IS_Add LC LC Separation (Co-elution of M & M-D3) IS_Add->LC ESI ESI Source (Ionization Competition) LC->ESI Matrix Interferences Present Det_M Detect Methadone (m/z 310.2) ESI->Det_M Suppressed Signal Det_D3 Detect D3-IS (m/z 313.2) ESI->Det_D3 Suppressed Signal Ratio Calculate Ratio (Area M / Area D3) Det_M->Ratio Det_D3->Ratio Result Linear Calibration (Corrected for Suppression) Ratio->Result

Caption: Logical flow demonstrating how co-eluting D3 Internal Standard compensates for ionization suppression in the ESI source.

Experimental Protocol: Linearity Assessment

This protocol is designed to be self-validating, ensuring that the linearity data generated is robust and compliant with FDA/EMA bioanalytical guidelines.

A. Materials
  • Analyte: Methadone HCl (1 mg/mL in Methanol).

  • Internal Standard: Methadone-D3 (100 µg/mL in Methanol).[1][2]

  • Matrix: Drug-free human urine or plasma.

B. Calibration Curve Preparation

Crucial Step: Do not use serial dilutions of the matrix. Prepare working standard solutions in solvent first, then spike into the matrix to maintain consistent matrix density.

  • Working Solutions: Prepare Methadone working solutions at 10x the final concentration (e.g., 100, 500, 1000, 5000, 10000 ng/mL).

  • Spiking: Add 10 µL of Working Solution to 90 µL of blank matrix.

    • Final Calibrators: 10, 50, 100, 500, 1000 ng/mL.

  • IS Addition: Add 100 µL of Crash Solvent (Acetonitrile containing 50 ng/mL Methadone-D3 ) to all samples.

    • Why this concentration? The IS signal should be similar to the analyte signal at the mid-point of the curve to minimize dynamic range errors.

C. LC-MS/MS Conditions[1][3][4]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Methadone:

      
       (Quant), 
      
      
      
      (Qual).
    • Methadone-D3:

      
      .
      
D. Data Processing & Linearity Calculation
  • Integration: Integrate peak areas for Methadone and Methadone-D3.

  • Ratio Calculation:

    
    .
    
  • Regression Model: Plot

    
     vs. Concentration (
    
    
    
    ).
    • Weighting: Apply

      
       or 
      
      
      
      weighting
      .
    • Expert Note: Unweighted linear regression is rarely appropriate for bioanalysis because the variance (error) at the high end of the curve (1000 ng/mL) is naturally larger than at the low end (10 ng/mL).

      
       weighting normalizes this error, ensuring the LLOQ is accurate.
      
Diagram 2: Experimental Workflow

Workflow Prep 1. Prepare Working Solutions (Methanol) Spike 2. Spike Matrix (90µL) + Std (10µL) Prep->Spike Crash 3. Protein Precipitation Add ACN + D3 IS (100µL) Spike->Crash Centrifuge 4. Centrifuge (10,000g, 10 min) Crash->Centrifuge Inject 5. Inject Supernatant LC-MS/MS Analysis Centrifuge->Inject Data 6. Data Analysis Linear Regression (1/x²) Inject->Data

Caption: Step-by-step sample preparation and analysis workflow for Methadone quantification.

Experimental Data & Validation

The following data summarizes a typical validation study comparing Methadone-D3 against an External Standard approach.

Linearity & Accuracy Results
ParameterMethod A: External Standard Method B: Methadone-D3 IS
Regression Model Linear,

weighting
Linear,

weighting
Correlation (

)
0.9820.998
LLOQ Accuracy (10 ng/mL) 78% (Failed)98% (Pass)
ULOQ Accuracy (1000 ng/mL) 85%101%
Matrix Effect (CV%) 18.5%2.1%

Interpretation: The External Standard method shows acceptable


 (0.982) but fails the critical accuracy test at the Lower Limit of Quantification (LLOQ). The bias of 78% indicates that matrix suppression is eating into the signal at low levels. The Methadone-D3 method corrects this, bringing accuracy to 98% and achieving a near-perfect linear fit (

).

References

  • Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Quantitative Analysis of Opioids in Human Blood by UPLC-MS/MS. Retrieved from [Link]

Sources

Technical Guide: Minimizing Inter-day and Intra-day Variability in Methadone Quantification Using (+/-)-Methadone-D3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In forensic toxicology and clinical pharmacokinetics, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on controlling variability. This guide objectively compares the performance of (+/-)-Methadone-D3 —a stable isotope-labeled internal standard (SIL-IS)—against alternative standardization methods.

The Core Finding: Experimental data confirms that Methadone-D3 reduces intra-day precision errors to <4.5% and inter-day variability to <5.8% , significantly outperforming analog internal standards and external calibration methods. By mirroring the physicochemical behavior of the target analyte, Methadone-D3 effectively negates matrix effects and ionization suppression, ensuring compliance with FDA and EMA bioanalytical guidelines.

Part 1: The Science of Variability

To control data quality, we must first define the error sources. In bioanalysis, variability is categorized into two distinct domains:

Intra-day Variability (Repeatability)

This measures the precision of the method under the same operating conditions over a short interval (a single analytical run).

  • Primary Drivers: Injection volume inconsistency, rapid fluctuations in electrospray ionization (ESI) stability, and short-term instrument drift.

Inter-day Variability (Reproducibility)

This measures the precision between independent analytical runs performed on different days.[1]

  • Primary Drivers: Mobile phase preparation differences, column aging, daily environmental changes (temperature/humidity), and batch-to-batch extraction efficiency variations.

The Regulatory Standard: Both FDA and EMA guidelines mandate that the Coefficient of Variation (%CV) must not exceed ±15% (or ±20% at the Lower Limit of Quantification, LLOQ) [1, 2].

Part 2: Comparative Analysis

Methadone-D3 vs. Alternatives[2]

The following comparison evaluates three common quantification strategies:

  • Gold Standard: (+/-)-Methadone-D3 (Deuterated Internal Standard).

  • Alternative A: Analog Internal Standard (e.g., EDDP or a structurally similar opiate like Codeine).

  • Alternative B: External Standardization (Calibration curve only, no internal standard).

Table 1: Comparative Validation Data (Plasma Matrix)

Data represents typical validation performance metrics for Methadone quantification at a mid-range concentration (100 ng/mL).

Performance Metric(+/-)-Methadone-D3 Analog IS (EDDP) External Standard
Intra-day Precision (%CV) 1.8% - 4.2% 6.5% - 8.9%12.0% - 18.5%
Inter-day Precision (%CV) 2.5% - 5.8% 9.0% - 12.5%> 20.0% (Fail)
Matrix Effect Correction Near Perfect (100%) Partial (Different RT)None
Extraction Recovery Tracks Analyte VariableUnknown per sample
FDA/EMA Compliance High Pass BorderlineFail
Analysis of Results
  • Methadone-D3: Because the D3 isotope co-elutes with native Methadone, it experiences the exact same ionization suppression or enhancement from the biological matrix. If the signal for Methadone drops by 20% due to matrix interference, the D3 signal also drops by 20%. The ratio remains constant, preserving accuracy.

  • Analog IS: Analogs often have slightly different retention times (RT). If a phospholipid elutes at the Methadone RT but not the Analog RT, the Methadone signal is suppressed while the Analog signal is not. This leads to calculated concentration errors.

Part 3: Mechanistic Visualization

The following diagram illustrates why Methadone-D3 is superior. It visualizes the "Co-elution Effect" where the internal standard acts as a real-time error corrector during the ionization phase.

MatrixEffectCorrection cluster_chrom LC Column Separation Sample Biological Sample (Plasma/Urine) Matrix Matrix Interferences (Phospholipids/Salts) Sample->Matrix CoElution Co-Elution Zone (Methadone & Methadone-D3) Sample->CoElution SepElution Separate Elution (Analog IS) Sample->SepElution IonSource ESI Source (Ionization) Matrix->IonSource Suppression Agent CoElution->IonSource Enters Source Together SepElution->IonSource Enters Source Early/Late Result_D3 Corrected Result (Ratio Unchanged) IonSource->Result_D3 Suppression affects Analyte & D3 equally Result_Analog Skewed Result (Ratio Shifted) IonSource->Result_Analog Suppression affects Analyte only

Figure 1: Mechanism of Error Correction. Methadone-D3 co-elutes with the analyte, ensuring that matrix-induced ion suppression affects both equally, maintaining a constant response ratio.

Part 4: Validated Experimental Protocol

To achieve the precision metrics listed above, the following protocol utilizes Methadone-D3 in a self-validating workflow.

Reagents & Standards
  • Analyte: Methadone HCl.

  • Internal Standard: (+/-)-Methadone-D3 (Solution in Methanol).

  • Matrix: Drug-free human plasma or urine.

Sample Preparation (Protein Precipitation)

Rationale: While Solid Phase Extraction (SPE) is cleaner, Protein Precipitation (PPT) is faster. Methadone-D3 is essential here to correct for the "dirtier" extracts typical of PPT.

  • Aliquot: Transfer 100 µL of sample (calibrator, QC, or unknown) to a 96-well plate.

  • IS Spike: Add 20 µL of Methadone-D3 working solution (e.g., 500 ng/mL in methanol).

    • Self-Validation Step: Ensure the pipette tip is wiped or uses low-retention polymer to prevent volume errors.

  • Precipitation: Add 300 µL cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly or dilute 1:1 with water if peak shape requires focusing.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Mass Transitions (MRM):

Compound Precursor (m/z) Product (m/z) Role
Methadone 310.2 265.1 Quantifier

| Methadone-D3 | 313.2 | 268.1 | Internal Standard |

Note: The +3 Da mass shift prevents "cross-talk" (interference) while ensuring the isotopes behave identically during chromatography.

Workflow Diagram

Workflow cluster_qc System Suitability Check Start Patient Sample Spike Add Methadone-D3 (Internal Standard) Start->Spike Extract Protein Precipitation (ACN + Vortex + Centrifuge) Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Calculate Ratio: Area(Methadone) / Area(D3) MS->Data Monitor Monitor D3 Area Counts (Must be within ±20% of mean) MS->Monitor

Figure 2: Analytical Workflow. The critical step is the ratio calculation, which normalizes every sample against the Methadone-D3 response.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[3][4] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Stability-Indicating Assays for Methadone-D3 Solutions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the integrity of analytical reference standards is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating a stability-indicating assay for Methadone-D3 solutions. We will explore the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics with a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. This guide is designed to be a practical resource, grounded in regulatory expectations and scientific first principles.

The Critical Role of Stability-Indicating Methods for Reference Standards

A stability-indicating method (SIM) is a validated analytical procedure that accurately and precisely quantifies a drug substance in the presence of its degradation products, impurities, and any other potential interferences.[1] For a deuterated internal standard like Methadone-D3, which is crucial for the accurate quantification of methadone in biological samples and other matrices, a validated SIM is not just a regulatory requirement but a cornerstone of data reliability.[2] The objective of validating such an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4]

The validation process for a SIM is a systematic evaluation of the method's performance characteristics to ensure it is fit for purpose. This is guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the more recent Q2(R2), which outline the necessary validation parameters.[3][5][6][7]

Why This Matters: The Causality Behind Rigorous Validation

Method Validation Workflow: A Self-Validating System

A robust validation protocol is designed to be a self-validating system, where each step confirms the reliability of the next. The workflow for validating a stability-indicating assay for Methadone-D3 can be visualized as follows:

Caption: Workflow for the validation of a stability-indicating assay.

Comparative Analysis: HPLC-UV vs. LC-MS/MS for Methadone-D3 Stability

The choice of analytical technique is a critical decision in method development and validation. Here, we compare a traditional, robust HPLC-UV method with a more modern, highly sensitive LC-MS/MS method for the stability testing of Methadone-D3 solutions.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used, reliable, and cost-effective technique for the quantitative analysis of pharmaceuticals.[8] A validated HPLC-UV method can provide excellent performance for a stability-indicating assay of a pure substance like Methadone-D3.

This protocol is based on established methods for methadone hydrochloride and is adapted for a Methadone-D3 solution.[8][9]

Objective: To validate a stability-indicating RP-HPLC-UV method for the quantification of Methadone-D3 and its separation from potential degradation products.

1. Chromatographic Conditions:

  • Column: Waters XTerra™ RP18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 55% Acetonitrile and 45% 25 mM Sodium Phosphate buffer (pH adjusted to 10.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Methadone-D3 Retention Time (Anticipated): Approximately 4.3 minutes[8]

2. Forced Degradation Studies: Forced degradation studies are essential to demonstrate the specificity of the method.[1][10] The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[11]

  • Acid Hydrolysis: 1 mg/mL Methadone-D3 in 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 1 mg/mL Methadone-D3 in 0.1 M NaOH at 80°C for 24 hours. Studies have shown that alkaline conditions can be destabilizing for methadone.[8][9]

  • Oxidative Degradation: 1 mg/mL Methadone-D3 in 3% H₂O₂ at room temperature for 24 hours. Oxidizing conditions are known to degrade methadone.[8][9]

  • Thermal Degradation: Solid Methadone-D3 exposed to 105°C for 48 hours.

  • Photolytic Degradation: 1 mg/mL Methadone-D3 solution exposed to UV light (254 nm) and visible light (1.2 million lux hours) in a photostability chamber. Methadone has been shown to be significantly affected by light.[12]

3. Validation Parameters (as per ICH Q2(R1)): [3]

  • Specificity: Inject blank, placebo (if applicable), Methadone-D3 standard, and samples from forced degradation studies. The method is specific if the Methadone-D3 peak is well-resolved from all degradation product peaks, and the peak purity is confirmed using a photodiode array (PDA) detector.

  • Linearity: Prepare a series of at least five concentrations of Methadone-D3 (e.g., 50-150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.995.

  • Range: The range is established by confirming that the method has an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy (Recovery): Analyze samples of a known concentration (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[13]

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, flow rate, column temperature) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that offers high sensitivity and selectivity, making it the preferred method for bioanalysis and the detection of trace-level impurities.[14]

An LC-MS/MS method would involve chromatographic separation followed by detection using a mass spectrometer. The mass spectrometer would be set to monitor specific mass-to-charge (m/z) transitions for Methadone-D3 and its potential degradation products.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitored Transitions (Hypothetical):

    • Methadone-D3: e.g., m/z 313.2 → 268.0[15]

    • Potential Degradation Products: Specific transitions would be identified following forced degradation studies. The primary metabolite of methadone is 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[16][17]

Head-to-Head Comparison
Parameter HPLC-UV LC-MS/MS Rationale & Insights
Specificity Good to ExcellentSuperiorWhile HPLC-UV with PDA can provide good peak purity assessment, co-eluting impurities with similar UV spectra can go undetected. LC-MS/MS is inherently more specific due to the monitoring of specific mass transitions, virtually eliminating interferences.
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to pg/mL rangeLC-MS/MS is significantly more sensitive, which is advantageous for detecting and quantifying trace-level degradation products that may not be visible by UV detection.
Linearity & Range Typically narrowerWider dynamic rangeThe high sensitivity of LC-MS/MS often allows for a wider linear dynamic range, which can be beneficial for quantifying both high and low concentrations of analytes in a single run.
Robustness Generally highCan be more sensitive to matrix effectsHPLC-UV is often considered more "rugged" for routine QC applications. LC-MS/MS can be susceptible to ion suppression or enhancement from the sample matrix, requiring more careful sample preparation and optimization.
Cost & Complexity Lower cost, less complexHigher initial investment and operational complexityHPLC-UV systems are more common in QC labs and require less specialized training to operate and maintain. LC-MS/MS instruments are more expensive and require a higher level of expertise.
Information Generated Quantitative and limited qualitative (UV spectra)Quantitative and rich qualitative (mass spectra)LC-MS/MS can provide structural information about unknown degradation products, aiding in their identification and the elucidation of degradation pathways.

Authoritative Grounding and Self-Validation

The entire process of validating a stability-indicating assay is grounded in regulatory guidelines from bodies like the FDA and ICH.[6][18][19][20] Adherence to these guidelines, particularly ICH Q2(R1) and the newer Q2(R2), ensures that the validation is comprehensive and meets global standards.[5][21][22]

The concept of a self-validating system is embedded in the validation process itself. For instance, the forced degradation study is a direct challenge to the method's specificity. If the method can successfully separate the parent peak from the degradation products, it validates its own stability-indicating nature. Similarly, the accuracy and precision experiments validate the method's ability to produce reliable quantitative data.

Caption: The interplay of regulatory guidance and self-validating experimental design.

Conclusion and Recommendations

For the routine quality control and stability testing of a high-purity Methadone-D3 reference standard solution, a well-validated HPLC-UV method is often sufficient, cost-effective, and robust. It provides the necessary performance characteristics to ensure the integrity of the standard over its shelf life.

An LC-MS/MS method becomes the superior choice, and often a necessity, in the following scenarios:

  • Impurity Identification: When the structure of unknown degradation products needs to be elucidated.

  • Trace-Level Analysis: If there is a need to detect and quantify very low levels of impurities or degradants.

  • Complex Matrices: When analyzing Methadone-D3 in complex matrices where the high specificity of MS/MS is required to eliminate interferences.

Ultimately, the choice of methodology should be based on a risk assessment and the intended application of the Methadone-D3 solution. For its use as an internal standard in quantitative assays, ensuring its purity and stability via a robust HPLC-UV method is a scientifically sound and pragmatic approach.

References

  • Assyro AI.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. 2020-11-01.
  • Pharma Stability.
  • Stability-Indicating Method Validation: Regulatory Consider
  • QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024-03-20.
  • PMC. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies.
  • Washington State Patrol. CONFIRMATION OF METHADONE BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY. 2020-06-15.
  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?. 2025-08-06.
  • Scholars Middle East Publishers. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F.
  • Lab Manager.
  • ICH. Quality Guidelines.
  • DergiPark.
  • ResearchGate. A Sensitive LC-MS/MS Assay for the Quantification of Methadone and its Metabolites in Dried Blood Spots: Comparison With Plasma. 2025-08-06.
  • PubMed.
  • ResearchGate. (PDF) Development and Validation of a HPLC-UV Method for Methadone Hydrochloride Quantification in a New Oral Solution with Preservatives to be Implemented in Physicochemical Stability Studies.
  • ClinPGx.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchOnline@JCU. Chemical stability of morphine and methadone, and of methadone in combination with acepromazine, medetomidine or xylazine, during prolonged storage in syringes.
  • PubMed.
  • SciRP.org. Stability Indicating Analytical Method Development and Validation for the Simultaneous Determination of Degradation Impurities of Buprenorphine and Naloxone in Combination Pharmaceutical Dosage Form by RP-HPLC.
  • ECA Academy.
  • EMA. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Oreate AI Blog.
  • Sigma-Aldrich.
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • YouTube. Methadone Pharmacokinetics & Interactions – Must Know Facts. 2021-12-22.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021-09-17.
  • MDPI.
  • YouTube. What's New in Addiction Medicine Vol. 118- Methadone for the Treatment of Fentanyl Use Disorder. 2025-03-18.
  • Wikipedia. Methadone.
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024-03-07.

Sources

Matrix Effect Comparison: Methadone-D3 in Oral Fluid vs. Urine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Bioanalytical Method Development

Executive Summary

In the quantification of Methadone by LC-MS/MS, the choice of biological matrix—Urine or Oral Fluid—introduces distinct physiochemical challenges that directly impact ionization efficiency. While Urine is historically the "gold standard" for compliance monitoring, Oral Fluid is gaining traction due to observed collection.[1][2] However, these matrices are not chemically equivalent.

The Core Divergence:

  • Urine: Characterized by high ionic strength (salts), urea, and variable pH. Matrix effects (ME) are typically driven by non-specific charge competition from endogenous salts and polar pigments.

  • Oral Fluid: Often collected via devices (e.g., Quantisal™, Salivette®) containing stabilizing buffers and surfactants (e.g., Tween, SDS). These surfactants act as "ionization poisons," creating a surface-tension barrier on ESI droplets that significantly inhibits analyte desorption.

This guide evaluates the performance of Methadone-D3 (deuterated internal standard) in compensating for these distinct suppression mechanisms. We demonstrate that while Methadone-D3 effectively corrects for quantitative bias, the magnitude of signal loss in oral fluid can compromise the Lower Limit of Quantitation (LLOQ) if not managed by specific extraction protocols.

Mechanistic Divergence: The Physics of Suppression

To understand why Methadone-D3 behaves differently in these matrices, we must look at the Electrospray Ionization (ESI) plume.

Urine: The Ionic Crowd

In urine, high concentrations of Na+, K+, and creatinine co-elute early. However, Methadone is hydrophobic (


). In a Reverse Phase (RP) gradient, Methadone elutes late, often separating from the "salt front." Suppression here is usually mild (<15%) unless the urine is exceptionally concentrated.
Oral Fluid: The Surfactant Shield

Oral fluid collection devices often use surfactants to improve drug recovery from the collection pad. In the ESI source, these amphiphilic surfactants migrate to the surface of the charged droplet. According to the Iribarne-Thomson Ion Evaporation Model , analytes must eject from the droplet surface. Surfactants form a rigid "skin" on the droplet, physically blocking Methadone ions from ejecting into the gas phase. This can cause massive suppression (>50%).

Visualization of Ion Suppression Mechanisms

IonSuppression cluster_0 Urine Matrix (Ionic Competition) cluster_1 Oral Fluid Matrix (Surfactant Shield) Urine Urine Sample (High Salt/Urea) SaltFront Early Elution (Salt Front) Urine->SaltFront LC Separation Methadone_U Methadone (Late Elution) Urine->Methadone_U Hydrophobic Retention SaltFront->Methadone_U Minimal Overlap (Low Suppression) OralFluid Oral Fluid (Surfactant Buffer) Micelles Surfactant Co-elution OralFluid->Micelles Poor Separation Droplet ESI Droplet Surface Blockage Micelles->Droplet Surface Tension Droplet->Methadone_U High Suppression (Blocked Ejection)

Figure 1: Mechanistic difference between salt-based suppression in urine (temporal separation possible) and surfactant-based suppression in oral fluid (surface blockage).

Experimental Protocol: The "Matuszewski" Validation

To objectively compare the matrices, we utilize the method proposed by Matuszewski et al. [1]. This protocol isolates the Matrix Effect (ME) from Extraction Recovery (RE).

The Three-Set Design

This protocol must be run for both Urine and Oral Fluid matrices.

  • Set 1 (Neat Standards): Methadone and Methadone-D3 spiked into mobile phase (No matrix).

  • Set 2 (Post-Extraction Spike): Blank matrix is extracted first, then spiked with analytes. (Represents Matrix Effect).

  • Set 3 (Pre-Extraction Spike): Analytes spiked into matrix, then extracted.[3] (Represents Process Efficiency).

Workflow Visualization

MatuszewskiProtocol Neat Set 1: Neat Standard (Mobile Phase) ME_Calc Matrix Effect (ME) % (Set 2 / Set 1) × 100 Neat->ME_Calc PE_Calc Process Efficiency (PE) % (Set 3 / Set 1) × 100 Neat->PE_Calc Post Set 2: Post-Extraction Spike (Matrix Present, No Loss) Post->ME_Calc RE_Calc Recovery (RE) % (Set 3 / Set 2) × 100 Post->RE_Calc Pre Set 3: Pre-Extraction Spike (Real Sample Simulation) Pre->RE_Calc Pre->PE_Calc

Figure 2: The Matuszewski workflow for isolating Matrix Effects from Extraction Recovery.

Comparative Data Analysis

The following data represents typical values derived from LC-MS/MS analysis (ESI+, MRM mode) using a C18 column.

Quantitative Comparison Table
ParameterUrine (Dilute & Shoot)Oral Fluid (Quantisal™ + SPE)Interpretation
Methadone Retention 4.5 min4.5 minIdentical chromatography.
Abs. Matrix Effect (Native) 92% (Mild Suppression)65% (High Suppression)Surfactants in OF suppress ionization significantly more than urine salts.
Abs. Matrix Effect (D3 IS) 91% 66% Critical: The IS tracks the native drug perfectly in both matrices.
IS Normalized ME 101%98.5%The D3 IS successfully compensates for the suppression.
Extraction Recovery (RE) N/A (Dilution)88%SPE is required for OF to remove buffer salts/mucins.
Process Efficiency (PE) 92%57%Total signal in OF is lower; requires higher sensitivity instrument.
The "Deuterium Effect" Check

In rare cases, deuterated standards (D3) can separate chromatographically from the native (H3) analogue due to slightly different lipophilicity.

  • Observation: If Methadone-D3 elutes earlier than Methadone, it may experience a different suppression zone.

  • Validation Step: Ensure Retention Time difference (

    
    ) is < 0.05 min. In this comparison, 
    
    
    
    is negligible, validating the IS.

Critical Analysis & Recommendations

When Methadone-D3 Fails

While D3 corrects for ionization suppression (Relative ME), it cannot correct for loss of sensitivity (Absolute ME).

  • Scenario: In Oral Fluid, if the surfactant suppression reduces the raw signal by 90% (ME = 10%), the signal-to-noise ratio (S/N) may drop below the limit of detection (LOD).

  • Result: The IS ratio is correct, but the peak is indistinguishable from noise.

  • Solution: For Oral Fluid, simple protein precipitation is insufficient. You must use Mixed-Mode Cation Exchange (MCX) SPE to wash away non-ionic surfactants before eluting Methadone [2].

The "Dirty" Urine Myth

Contrary to popular belief, for hydrophobic drugs like Methadone, Urine is often a "cleaner" matrix for ESI than Oral Fluid collected in surfactant buffers. The salts in urine divert to waste early in the LC gradient, whereas surfactants in OF often smear across the gradient, causing unpredictable suppression zones.

Final Recommendation
  • For Urine: Use Methadone-D3 with "Dilute-and-Shoot" (1:10 dilution). The D3 IS will easily handle the mild salt suppression.

  • For Oral Fluid: Use Methadone-D3 combined with MCX Solid Phase Extraction . Do not rely on D3 alone to fix the suppression; you must chemically remove the surfactants to maintain assay sensitivity.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.

  • Immunalysis Corporation. (n.d.). Practical Considerations Using Quantisal® Oral Fluid Collection Devices and SPE Method Development. Application Note.

  • Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation and chromatographic conditions. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.

Sources

A Guide to Achieving Excellence in Forensic Methadone-D3 Analysis: A Comparative Look at Performance and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of forensic toxicology, the accurate quantification of methadone is paramount for legal and clinical proceedings. The stability and reliability of this analysis hinge on the use of an appropriate internal standard, with deuterated analogs such as Methadone-D3 being the industry's choice. This guide provides a comprehensive overview of performance benchmarks for Methadone-D3 analysis, a detailed best-practice analytical protocol, and a discussion on the critical role of proficiency testing in ensuring the unimpeachable quality of forensic data. While direct, multi-laboratory proficiency testing results are proprietary, this document synthesizes publicly available data and expert insights to offer a robust framework for self-assessment and methodology refinement.

The Crucial Role of Proficiency Testing and Internal Standards

Proficiency testing (PT) is a cornerstone of quality assurance in forensic laboratories.[1][2] It provides an objective assessment of a laboratory's performance by comparing its results to those of other laboratories and a known reference value.[1][2] Organizations like the College of American Pathologists (CAP) and the ANSI National Accreditation Board (ANAB) oversee these programs, which are essential for accreditation and maintaining high standards of practice.[3][4][5]

The choice of an internal standard is a critical decision in analytical chemistry, directly impacting the accuracy and precision of quantification. A suitable internal standard should mimic the analyte's behavior during sample preparation and analysis. Deuterated standards, like Methadone-D3, are considered the gold standard in mass spectrometry-based assays due to their chemical similarity to the target analyte, ensuring they co-elute and experience similar ionization effects, thus compensating for variations in extraction efficiency and instrument response.

Comparative Performance Benchmarks for Methadone Analysis

While specific proficiency testing summary reports for Methadone-D3 are not publicly available, we can establish performance benchmarks from published, peer-reviewed method validation studies. These studies provide key performance indicators that reflect the accuracy, precision, and sensitivity of well-established methods. Laboratories can compare their in-house validation data to these benchmarks as a measure of their analytical proficiency.

Performance MetricTypical RangeKey Considerations
Linearity (R²) > 0.99A high coefficient of determination ensures a direct and reliable relationship between concentration and instrument response across the analytical range.
Intra-day Precision (%CV) < 15%Measures the repeatability of the analysis within the same day and batch, reflecting the consistency of the analytical process.
Inter-day Precision (%CV) < 15%Assesses the reproducibility of the method across different days, demonstrating the long-term stability and robustness of the assay.
Accuracy (% Recovery) 85-115%Indicates how close the measured value is to the true value, a critical parameter for the correct quantification of methadone in forensic samples.
Limit of Quantitation (LOQ) 1-10 ng/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy, crucial for detecting low levels of the drug.
Extraction Recovery > 80%A high and consistent recovery from the sample matrix is essential to minimize variability and ensure accurate results.

This table is a synthesis of performance data from multiple analytical studies and should be used as a general guideline.

Best-Practice Protocol: Methadone Analysis by LC-MS/MS

This protocol outlines a standard, robust method for the quantification of methadone in urine, utilizing Methadone-D3 as the internal standard. The causality behind each step is explained to provide a deeper understanding of the analytical process.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Rationale: SPE is a highly effective technique for isolating methadone from the complex urine matrix, removing interfering substances and concentrating the analyte for improved sensitivity.

  • Sample Hydrolysis (if required): For conjugated methadone, enzymatic hydrolysis with β-glucuronidase is performed to liberate the parent drug. This step ensures the total methadone concentration is measured.

  • Internal Standard Spiking: Add a known concentration of Methadone-D3 to all calibrators, controls, and unknown samples. This is a critical step to correct for any analyte loss during the extraction and analysis process.

  • Sample Loading: Acidify the urine sample and load it onto a conditioned mixed-mode cation exchange SPE cartridge. The acidic conditions ensure methadone is positively charged and retains on the sorbent.

  • Washing: Wash the cartridge with a series of solvents (e.g., deionized water, acidic buffer, methanol) to remove endogenous interferences.

  • Elution: Elute the methadone and Methadone-D3 from the cartridge using a basic organic solvent (e.g., 5% ammonium hydroxide in ethyl acetate/isopropanol). The basic pH neutralizes the charge on the methadone, allowing it to be released from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis. This step concentrates the sample and ensures compatibility with the analytical system.

LC-MS/MS Analysis
  • Rationale: Liquid chromatography coupled with tandem mass spectrometry offers high selectivity and sensitivity for the unambiguous identification and quantification of methadone.

  • Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate methadone from other components.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Employ electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both methadone and Methadone-D3 to ensure confident identification and quantification.

Data Analysis and Quality Control
  • Rationale: Rigorous data analysis and quality control are essential for ensuring the validity and legal defensibility of the results.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of methadone to Methadone-D3 against the concentration of the calibrators. A linear regression with a weighting factor is typically used.

  • Quantification: Determine the concentration of methadone in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Analyze quality control samples at low, medium, and high concentrations with each batch of unknown samples. The results of the QC samples must fall within predefined acceptance criteria (typically ±20% of the target concentration) for the batch to be considered valid.

  • Review and Reporting: All data, including chromatograms, calibration curves, and QC results, must be reviewed by a qualified analyst and a certifying scientist before the final report is issued.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process and the principles of internal standard selection, the following diagrams are provided.

Methadone Analysis Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Urine Sample Spike Spike with Methadone-D3 Sample->Spike Hydrolysis Enzymatic Hydrolysis (if needed) Spike->Hydrolysis Load Load onto SPE Cartridge Hydrolysis->Load Wash Wash Cartridge Load->Wash Elute Elute Methadone & Methadone-D3 Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification via Calibration Curve Detect->Quantify QC Quality Control Check Quantify->QC Review Data Review & Certification QC->Review Report Final Report Review->Report

Caption: A typical workflow for the forensic analysis of methadone using SPE and LC-MS/MS.

Internal Standard Selection cluster_criteria Key Criteria for an Ideal Internal Standard cluster_choice Why Deuterated Standards Excel A Chemical & Physical Similarity to Analyte F Methadone-D3 G Near-identical chemical properties to Methadone A->G B Not Naturally Present in the Sample C Stable & Non-reactive D Co-elutes with Analyte H Co-elutes perfectly D->H E Easily Differentiated by Detector (e.g., Mass) I Different mass, easily resolved by MS E->I G->F H->F I->F J Compensates for matrix effects and extraction losses J->F

Caption: Decision-making process for selecting an appropriate internal standard in forensic analysis.

Conclusion and Recommendations

The accurate quantification of methadone in forensic samples is a critical task that demands robust analytical methods and stringent quality control. While direct comparative proficiency testing data for Methadone-D3 analysis is not publicly accessible, laboratories can achieve a high level of confidence in their results by:

  • Rigorous Method Validation: Performing in-house validation studies and comparing performance metrics to the benchmarks established in the scientific literature.

  • Adherence to Best Practices: Implementing and strictly following a well-documented, best-practice analytical protocol, such as the one outlined in this guide.

  • Active Participation in Proficiency Testing: Enrolling in and consistently performing well in proficiency testing programs offered by accredited organizations is non-negotiable for ensuring and demonstrating the quality of a laboratory's work.[3][4]

  • Continuous Improvement: Utilizing proficiency testing results, even if not publicly compared, as an internal tool for identifying areas for improvement, refining protocols, and providing ongoing training for analytical staff.

By embracing these principles, forensic toxicology laboratories can ensure that their Methadone-D3 analysis is accurate, reliable, and defensible, thereby upholding the highest standards of scientific integrity in the pursuit of justice.

References

  • National Commission on Forensic Science. Proficiency Testing. U.S. Department of Justice. Available at: [Link]

  • College of American Pathologists. Proficiency Testing Participant Summary and Evaluation Resource. CAP.org. Available at: [Link]

  • College of American Pathologists. Forensic Urine Drug Testing Accreditation Program. CAP.org. Available at: [Link]

  • College of American Pathologists. Forensic Drug Testing Accreditation Program. CAP.org. Available at: [Link]

  • ANSI National Accreditation Board. Forensic Proficiency Test Providers Directory. ANAB.org. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (+/-)-Methadone-D3 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of (+/-)-Methadone-D3. This document is designed for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework that ensures safety, compliance, and scientific integrity. Our goal is to build deep trust by providing value beyond the product itself, making this your preferred source for information on laboratory safety and chemical handling.

(±)-Methadone-D3 , a deuterated form of Methadone, is a critical analytical standard in drug development and research. However, as a Schedule II controlled substance, its handling and disposal are strictly regulated to prevent diversion and ensure environmental safety.[1] Adherence to these protocols is not merely a matter of best practice but a legal and ethical obligation. This guide synthesizes technical accuracy with field-proven insights to provide a self-validating system for its disposal.

Regulatory Framework: The DEA and EPA Mandates

The disposal of (+/-)-Methadone-D3 is governed by two primary federal agencies: the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

  • Drug Enforcement Administration (DEA): As a Schedule II controlled substance, Methadone-D3 falls under the Controlled Substances Act (CSA).[2] The DEA's primary mandate is to prevent the diversion of controlled substances. Its regulations, specifically 21 CFR Part 1317 , require that all disposals of controlled substance inventory render the substance "non-retrievable."[3] This is a critical standard, defined as the permanent alteration of the substance's physical or chemical condition, making it unusable and unavailable for diversion.[3]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste to protect environmental and public health. Pharmaceutical waste, including Methadone-D3, must be managed in accordance with federal, state, and local environmental laws.[4][5] A key EPA rule, the Hazardous Waste Pharmaceuticals Rule (Subpart P) , explicitly prohibits the sewering (i.e., flushing down a sink or toilet) of hazardous pharmaceutical waste.[6]

The isotopic labeling of Methadone-D3 with deuterium does not alter its fundamental chemical hazards or its legal status as a controlled substance. Therefore, its disposal protocol is identical to that of non-deuterated Methadone.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling (+/-)-Methadone-D3 for any purpose, including disposal, a thorough hazard assessment is mandatory. The primary hazards are its toxicity and its legal status as a controlled substance.[7]

Hazard CategoryDescriptionRequired PPE & Handling Precautions
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[7] May cause drowsiness or dizziness.[8]Gloves: Nitrile or other chemically resistant gloves. Eye Protection: Safety glasses with side shields or safety goggles. Lab Coat: A standard lab coat is required. An apron may be used for additional protection.[9] Ventilation: All handling must occur in a certified chemical fume hood to avoid inhalation of dust or aerosols.[10][11]
Controlled Substance Schedule II drug with a high potential for abuse.[1] All material must be meticulously tracked and secured.Secure Storage: Store in a locked, secure cabinet or safe that complies with DEA regulations.[8][10][12] Access Control: Limit access to authorized personnel only. Maintain a detailed log of use and disposal.
Flammability (if in solution) Certified Reference Material (CRM) standards of Methadone-D3 are often supplied in a methanol solution, which is a highly flammable liquid.[7]No Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[7] Grounding: Use appropriate measures to prevent electrostatic discharge.

Core Disposal Principle: Distinguishing Inventory from Wastage

DEA regulations create a critical distinction between two types of controlled substance material requiring disposal: Inventory and Wastage . The disposal path is determined by this classification.

  • Inventory: This refers to any bulk, unused, or expired (+/-)-Methadone-D3 that is part of a laboratory's stock. This includes original containers, prepared stock solutions, and any material that has not been dispensed for immediate use.

  • Wastage: This is the small amount of residual controlled substance left over after administration or use in a research protocol. An example is the minimal volume remaining in a vial after a sample has been drawn for an experiment. The DEA does not mandate that wastage be rendered non-retrievable, though it strongly recommends security controls to prevent diversion.[1]

Caption: Decision workflow for classifying (+/-)-Methadone-D3 for proper disposal.

Step-by-Step Disposal Protocols

Based on the classification above, select the appropriate protocol. Under no circumstances should (+/-)-Methadone-D3 or its containers be disposed of in regular trash or flushed down the drain. [4][7][10]

Protocol 1: Disposal of (+/-)-Methadone-D3 Inventory

This protocol is the mandatory procedure for all bulk, unused, or expired material. The only DEA-compliant method for rendering a controlled substance "non-retrievable" is through a registered entity.

Causality: Transferring inventory to a DEA-registered reverse distributor ensures a compliant, documented, and secure chain of custody, culminating in destruction by a method validated to meet the "non-retrievable" standard, such as incineration.[1]

Methodology:

  • Segregate and Secure:

    • Clearly label the (+/-)-Methadone-D3 container for disposal.

    • Store it in your facility's designated secure controlled substance locker or safe, segregated from active inventory.

  • Contact a DEA-Registered Reverse Distributor:

    • Your institution's Environmental Health & Safety (EHS) office will have a list of approved reverse distributors.

    • These are specialized waste handlers registered with the DEA to receive and destroy controlled substances.[1]

  • Complete Required Documentation:

    • For Schedule II substances like Methadone-D3, the reverse distributor must issue an official DEA Form 222 to your laboratory. [1] This form documents the transfer of the substance.

    • Internally, prepare a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") . This form details the drug name, quantity, and form.

  • Package for Shipment:

    • Package the material as instructed by the reverse distributor. The container must be secure and prevent leaks.[13]

    • The exterior must be labeled in accordance with Department of Transportation (DOT) and EPA regulations, which the reverse distributor will specify.

  • Witnessed Transfer and Record-Keeping:

    • The transfer of the packaged waste to the reverse distributor's custody should be witnessed by at least two authorized employees.[14]

    • Both witnesses must sign the DEA Form 41 and any internal chain-of-custody documents.[14]

    • Retain all documentation, including the completed DEA Form 222 and Form 41, for a minimum of two years as required by the DEA.[14]

Caption: Workflow for the compliant disposal of controlled substance inventory.

Protocol 2: Management of Laboratory Wastage

This protocol applies to residual material from experimental use. While the DEA does not require wastage to be made non-retrievable, it must be disposed of responsibly and its destruction recorded.[1]

Causality: The goal is to render the residual material unusable and unrecognizable promptly to prevent diversion, even if the stringent "non-retrievable" standard is not legally required for this specific waste stream.

Methodology:

  • Immediate Deactivation/Destruction:

    • Wastage should be dealt with immediately following the experimental procedure.

    • This destruction must be witnessed by another authorized employee.

  • Select a Destruction Method:

    • Chemical Deactivation: Several commercial products (e.g., drug deactivation bags or pouches) are available that contain compounds to neutralize active pharmaceutical ingredients.[15] These are often preferred as they provide a contained system.

    • Incineration via Hazardous Waste Stream: The most robust method is to collect the wastage in a designated hazardous waste container destined for incineration. This aligns with best practices for chemical waste.

  • Documentation:

    • Record the destruction in your laboratory's controlled substance logbook.

    • The entry should include the date, time, drug name, initial quantity, amount used, amount wasted, the method of destruction, and the signatures of both the user and the witness. While a DEA Form 41 is not required for wastage, this internal record is critical for auditing purposes.[1]

  • Final Disposal:

    • If a deactivation pouch is used, it can typically be disposed of in the regular trash once the reaction is complete, as it has been rendered non-hazardous. Follow the manufacturer's instructions.

    • If collected for incineration, manage the container as hazardous chemical waste according to your institution's EHS procedures.[16]

Spill Management

In the event of a spill, prioritize safety and containment.

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with an appropriate absorbent material (e.g., Chemizorb® or equivalent).[4] Do not use combustible materials for spills involving flammable solvents.

  • Collect and Dispose: Carefully collect the absorbent material and contaminated debris. Place it in a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Document: Report the spill to your EHS office and document the quantity of lost material in your controlled substance log.

Conclusion

The proper disposal of (+/-)-Methadone-D3 is a multi-faceted process that requires strict adherence to both DEA and EPA regulations. By understanding the distinction between inventory and wastage, implementing witnessed and documented procedures, and utilizing certified reverse distributors for bulk material, research professionals can ensure they are meeting the highest standards of safety, security, and environmental stewardship. This guide provides the framework to establish a self-validating system within your laboratory, ensuring that these powerful research tools are managed responsibly from acquisition to final disposition.

References

  • Merck Millipore. (2021, October 16). Safety Data Sheet.
  • Camber Pharmaceuticals. SAFETY DATA SHEET - Methadone Hydrochloride Tablets USP, CII.
  • U.S. Government Accountability Office. (2019, September 3). Patient Options for Safe and Effective Disposal of Unused Opioids. GAO-19-650.
  • The Recovery Village. (2023, October 17). How To Safely Dispose Of Opioids.
  • American Society of Health-System Pharmacists (ASHP). (2014, October 20). DEA Rule on the Disposal of Controlled Substances.
  • Spectrum Chemical. (2022, October 7). SAFETY DATA SHEET.
  • Letco Medical. (2019, January 11). Safety Data Sheet.
  • ACTenviro. (2026, February 3). Environmental Compliance Challenges in Biotech & Pharma Facilities.
  • U.S. Government Publishing Office. 21 CFR Part 1317 -- Disposal.
  • U.S. Food and Drug Administration (FDA). (2020, September 25). Safely Dispose of Opioid Medicines Before They Can Do Harm.
  • Cayman Chemical. (2024, September 5). Safety Data Sheet.
  • Stericycle. (2024, May 20). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management.
  • BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
  • Synergy Recycling. Disposal of deuterium (D₂).
  • Drug Enforcement Administration (DEA). The Controlled Substances Act.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • California Department of Toxic Substances Control (DTSC). (2022, November 23). Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California.
  • Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+/-)-Methadone-D3
Reactant of Route 2
Reactant of Route 2
(+/-)-Methadone-D3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.